Tosufloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMDMBOJLQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-94-6 (4-toluene sulfonate) | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044135 | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-36-6 | |
| Record name | Tosufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Tosufloxacin's Action on DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular mechanism by which Tosufloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The content herein is curated for professionals in the fields of microbiology, pharmacology, and drug development, offering a comprehensive overview of the drug-enzyme interaction, quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying pathways.
Introduction: The Role of DNA Gyrase and the Fluoroquinolone Intervention
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is primarily involved in DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.
Fluoroquinolones, including this compound, exert their bactericidal effects by targeting DNA gyrase and the related enzyme, topoisomerase IV.[1][3] These drugs do not bind to the enzyme or DNA alone but rather to the transient enzyme-DNA complex.[1] This interaction stabilizes a key intermediate in the catalytic cycle, the "cleavage complex," where the DNA is cleaved but not yet religated. By trapping this complex, this compound effectively blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-stranded DNA breaks and ultimately, cell death.[1][2]
The Molecular Mechanism of Action: A Stepwise Breakdown
The inhibitory action of this compound on DNA gyrase can be dissected into several key steps, forming a "poisoned" ternary complex:
-
Binding to the Gyrase-DNA Complex: DNA gyrase first binds to a segment of DNA (the G-segment). This is followed by the binding of ATP to the GyrB subunits.
-
DNA Cleavage: The enzyme then makes a staggered, double-stranded cut in the G-segment. The 5' ends of the cleaved DNA become covalently attached to a conserved tyrosine residue in each of the GyrA subunits.
-
Formation of the Ternary Complex: this compound intercalates into the cleaved DNA at the site of the break. It forms a stable, non-covalent ternary complex with both the DNA and the GyrA subunits of the DNA gyrase. This binding pocket is located within the quinolone-resistance determining region (QRDR) of the GyrA subunit.[4]
-
Inhibition of DNA Religation: The presence of this compound within this complex physically obstructs the religation of the cleaved DNA strands. This "poisoned" complex is the primary mechanism of action, effectively halting the catalytic cycle of DNA gyrase.
-
Induction of Double-Strand Breaks and Cell Death: The stalled replication forks eventually collapse, leading to the release of lethal double-stranded DNA breaks. This triggers a cascade of cellular responses, including the SOS response, and ultimately results in bacterial cell death.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against DNA gyrase is quantified through various parameters, most commonly the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Parameter | Bacterial Species | Enzyme | Value | Reference |
| IC50 | Enterococcus faecalis | DNA Gyrase | 11.6 µg/ml | [5] |
| IC50 | Escherichia coli | DNA Gyrase | Data not available | |
| IC50 | Staphylococcus aureus | DNA Gyrase | Data not available | |
| IC50 | Streptococcus pneumoniae | DNA Gyrase | Data not available | |
| Ki (Inhibition Constant) | Not Available | DNA Gyrase | Data not available | |
| Kd (Dissociation Constant) | Not Available | DNA Gyrase | Data not available |
Experimental Protocols for Assessing DNA Gyrase Inhibition
The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors like this compound with DNA gyrase.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)
-
This compound or other test compounds
-
Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)
-
Agarose gel (1%)
-
Electrophoresis buffer (e.g., TBE or TAE)
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Protocol:
-
Prepare reaction mixtures on ice. For a standard 30 µl reaction, combine the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the desired concentration of this compound (dissolved in a suitable solvent like DMSO). Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1 unit, the amount required to supercoil >90% of the relaxed DNA substrate in the absence of inhibitor).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked). Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each drug concentration. The IC50 value can then be calculated by plotting the percentage of inhibition against the drug concentration.
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the covalent DNA-gyrase cleavage complex, leading to the accumulation of linear DNA.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Supercoiled circular plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (similar to assay buffer but may lack ATP for quinolones)
-
This compound or other test compounds
-
SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)
-
Proteinase K solution
-
Stop Solution/Loading Dye
-
Agarose gel (1%)
-
Electrophoresis buffer
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Protocol:
-
Prepare reaction mixtures on ice. In a final volume of 20-30 µl, combine the cleavage buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.
-
Add SDS to a final concentration of 0.2-1% to denature the gyrase subunits that are not covalently attached to the DNA.
-
Add Proteinase K to a final concentration of 0.1-0.5 mg/ml to digest the gyrase protein that is covalently bound to the DNA, thus releasing the linear DNA.
-
Incubate at 37-50°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the samples by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands. The formation of a linear DNA band indicates the stabilization of the cleavage complex by the drug.
-
Quantify the amount of linear DNA to determine the concentration-dependent effect of the drug on cleavage complex formation.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the core mechanism of this compound's action and the general workflow of the inhibitory assays.
Conclusion
This compound's potent antibacterial activity is rooted in its precise targeting of the DNA gyrase-DNA complex. By stabilizing the cleavage intermediate and preventing DNA religation, this compound effectively transforms a vital cellular enzyme into a lethal agent that induces double-stranded DNA breaks. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this and other fluoroquinolone interactions with bacterial topoisomerases. A deeper understanding of these mechanisms is paramount for the development of next-generation antibiotics that can circumvent emerging resistance.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Tosufloxacin
This guide provides a comprehensive overview of the fluoroquinolone antibiotic, this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols for key assays are also provided to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic fluoroquinolone antibacterial agent. Its chemical and physical properties are summarized in the table below. The compound is often used in its tosylate salt form to improve its pharmaceutical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citations |
| IUPAC Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | [1] |
| Chemical Formula | C₁₉H₁₅F₃N₄O₃ (Free Base) C₁₉H₁₅F₃N₄O₃ · C₇H₈O₃S (Tosylate Salt) C₁₉H₁₅F₃N₄O₃ · C₇H₈O₃S · H₂O (Tosylate Monohydrate) | [1][2][3][4][5][6] |
| Molecular Weight | 404.34 g/mol (Free Base) 576.54 g/mol (Tosylate Salt) 594.56 g/mol (Tosylate Monohydrate) | [1][2][3][5][6] |
| CAS Number | 100490-36-6 (Free Base) 115964-29-9 (Tosylate Salt) | [1][3][4][5][7][8] |
| Melting Point | Approximately 254 °C (decomposition) to 260 °C | [9][10] |
| Solubility | Water: Very slightly soluble[10] DMSO: 2-30 mg/mL[4][5][11] DMF: 30 mg/mL[4] Ethanol: Slightly soluble[4] 1 M NaOH: 50 mg/mL[11] | |
| pKa | Strongest Acidic: 5.22 Strongest Basic: 9.8 | [12] |
| Appearance | White to beige or yellowish crystalline powder | [5][10] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[1][3]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target.[1][3] This enzyme's primary role is to decatenate, or unlink, the daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
The mechanism involves this compound binding to and stabilizing the transient enzyme-DNA complex, which is known as a "cleavage complex".[5] This stabilization prevents the re-ligation of the DNA strands that the enzymes have cleaved. The accumulation of these stalled cleavage complexes acts as a physical barrier to the progression of the DNA replication machinery.[5] This blockage leads to a cascade of events, including the arrest of DNA synthesis, the generation of lethal double-strand DNA breaks, and the induction of the bacterial SOS response.[5][13] If the DNA damage is extensive and irreparable, it ultimately results in bacterial cell death.
In Vitro Efficacy
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including common respiratory and enteric pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of clinically relevant bacterial isolates.
Table 2: In Vitro Activity of this compound Against Various Bacterial Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citations |
| Pseudomonas aeruginosa | 0.5 | 1.0 - 2.0 | [9][14] |
| Escherichia coli | ≤0.016 | - | [9] |
| Staphylococcus aureus | 0.063 | 0.063 | [9] |
| Haemophilus influenzae | ≤0.016 | 0.032 | [9] |
| Pseudomonas cepacia | 4.0 | 8.0 | [9] |
| Enterococcus faecalis | - | - | [14] |
| Salmonella spp. | - | - | [13] |
| Shigella spp. | - | - | [13] |
| Campylobacter spp. | - | - | [13] |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Values can vary based on testing methodology and specific strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in-vitro and in-vivo antibacterial activity of this compound tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 13. In vitro activities of this compound, temafloxacin, and A-56620 against pathogens of diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Tosufloxacin Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin tosylate hydrate is a potent fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This technical guide provides a detailed overview of a prominent synthesis pathway for this compound tosylate hydrate, including experimental protocols, quantitative data, and a visual representation of the synthetic route. The information is compiled from various sources to assist researchers and professionals in the field of drug development.
Core Synthesis Pathway
The synthesis of this compound tosylate hydrate can be achieved through multiple routes. A widely recognized and efficient method involves the use of a key intermediate, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with p-toluenesulfonic acid monohydrate to yield the final product.[4]
An alternative, more elaborate pathway begins with 2,4-difluoroaniline and proceeds through a series of reactions including substitution, cyclization, chlorination, amination, N-acetylation, hydrolysis, condensation, and a final cyclization to form the aforementioned key intermediate.[4]
A more recent, streamlined approach encompasses four main stages: amination, cyclization, substitution, and a concluding hydrolysis and salification step to produce this compound tosylate.[5]
Synthesis Pathway Diagram
Caption: Synthesis of this compound Tosylate Hydrate.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols.
| Parameter | Value | Reference |
| Yield | Approximately 90% | [4][6][7] |
| 89.0% | [4] | |
| 90.5% | [4][6] | |
| Purity | > 99% | [4][6] |
| 99.47% | [4][6] | |
| 99.90% | [4] |
Experimental Protocols
Method 1: Direct Reaction from Key Intermediate
This protocol details the synthesis of this compound tosylate monohydrate from its key ethyl ester intermediate.[4][6][7]
Materials:
-
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[2][3]naphthyridine-3-carboxylic acid ethyl ester (Formula II)
-
p-toluenesulfonic acid monohydrate
-
Acetone
-
Water
-
Activated carbon
Procedure:
-
Reaction Setup: In a 10L reaction kettle, mix 2000 ml of acetone and 2500.0 ml of water.
-
Addition of Reactants: Sequentially add 500g of the key intermediate (Formula II) and 901.83g of p-toluenesulfonic acid monohydrate to the solvent mixture.
-
Reaction: Mechanically stir the mixture and heat to a controlled temperature of 65-70°C. Maintain the reaction for 6 hours.
-
Monitoring: Monitor the reaction progress using HPLC until the residual amount of the starting material is ≤ 0.5%.
-
Purification: Add 50g of activated carbon to the reaction mixture and continue stirring at 65-70°C for 0.5 hours.
-
Crystallization: Filter the hot solution and then cool the filtrate to 0-5°C with continuous stirring to induce crystallization. Maintain for 7 hours.
-
Isolation and Drying: Filter the crystalline product and wash the filter cake with purified water. Dry the product at 55-65°C for 8-18 hours to obtain off-white this compound tosylate monohydrate.
Method 2: Multi-step Synthesis
This protocol outlines the key steps for a more comprehensive synthesis route.[5]
1. Amination:
-
Reactants: Acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol, and 2,4-difluoroaniline.
-
Procedure: These initial raw materials undergo an amination reaction to produce a this compound tosylate amino compound.
2. Cyclization:
-
Reactant: The amino compound from the previous step.
-
Procedure: The amino compound is subjected to a cyclization reaction to form a this compound tosylate cyclic compound.
3. Substitution:
-
Reactant: The cyclic compound from the previous step.
-
Procedure: A substitution reaction is carried out on the cyclic compound to yield a this compound tosylate substituent.
4. Hydrolysis and Salification:
-
Reactants: The substituent from the previous step, p-toluenesulfonic acid, and glacial acetic acid in purified water.
-
Procedure: The substituent undergoes a hydrolysis and salification reaction. The mass ratio of the substituent to glacial acetic acid to p-toluenesulfonic acid is 1:1:0.6. The mixture is heated to 98-100°C for 6-10 hours. The resulting crude product is then refined to obtain pure this compound tosylate.[5]
Refinement of the Crude Product:
-
Mix medicinal ethanol and purified water.
-
Add the crude this compound tosylate under stirring and continue to stir for 0.5-1 hour.
-
Perform centrifugal filtration.
-
Dry the product at 40-50°C for 2-2.5 hours to obtain the final this compound tosylate.[5]
Conclusion
The synthesis of this compound tosylate hydrate can be accomplished through various pathways, with the direct reaction from the ethyl ester intermediate offering a high-yield and high-purity route. The provided experimental protocols offer a detailed guide for the laboratory-scale synthesis of this important antibacterial agent. The choice of a specific synthetic route in a drug development setting will depend on factors such as cost-effectiveness, scalability, and regulatory requirements.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Production Method of this compound tosylate - Chempedia - LookChem [lookchem.com]
- 3. CN110283168B - Synthetic method of this compound tosylate cyclic compound - Google Patents [patents.google.com]
- 4. CN110041329B - Preparation method of this compound tosylate monohydrate - Google Patents [patents.google.com]
- 5. CN114369092A - this compound tosylate and preparation method thereof - Google Patents [patents.google.com]
- 6. Preparation method of this compound tosylate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN110041329A - A kind of preparation method of this compound tosilate monohydrate - Google Patents [patents.google.com]
The Antibacterial Spectrum of Tosufloxacin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic demonstrating potent activity against a wide range of bacterial pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its efficacy against gram-positive bacteria. We will delve into its mechanism of action, present quantitative data on its in vitro activity, and detail the standard experimental protocols for its evaluation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction to this compound
This compound (A-61827) is an orally active fluoroquinolone antibiotic characterized by its broad spectrum of activity against both gram-positive and gram-negative bacteria.[1][2] It has been shown to be particularly effective against common respiratory pathogens.[3] The tosylate salt of this compound is often used in formulations to improve its solubility and stability.[4]
Mechanism of Action
The primary antibacterial action of this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme plays a key role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[4]
In gram-positive bacteria, fluoroquinolones like this compound generally exhibit greater activity against topoisomerase IV.[5] this compound binds to the enzyme-DNA complex, stabilizing the transient double-strand breaks that are a normal part of the enzyme's function. This prevents the re-ligation of the DNA strands, leading to an accumulation of fragmented DNA.[4] This irreparable damage to the bacterial chromosome triggers a cascade of events culminating in bacterial cell death.[4]
Caption: Mechanism of action of this compound in gram-positive bacteria.
Antibacterial Spectrum Against Gram-Positive Bacteria
This compound has demonstrated significant in vitro activity against a variety of clinically relevant gram-positive bacteria. It is often more potent than other fluoroquinolones, such as ciprofloxacin, against these organisms.[6][7]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several gram-positive species, as reported in various studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes | Reference(s) |
| Staphylococcus aureus | 0.063 | 0.063 | - | [8] |
| Staphylococcus aureus (ciprofloxacin-susceptible) | - | 0.016 | - | [6] |
| Staphylococcus aureus | - | 0.12 | - | [7] |
| Staphylococcus epidermidis | - | 0.05 - 1.56 | Range for Staphylococci | [1][2] |
| Streptococcus pneumoniae | - | 0.5 | - | [7] |
| Streptococcus pneumoniae | - | 0.12 - 0.5 | Includes penicillin-resistant strains | [3] |
| Streptococcus pyogenes | - | 0.12 - 0.5 | - | [3] |
| Enterococci | - | 0.05 - 1.56 | Range for Enterococci | [1][2] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The determination of in vitro antibacterial activity, specifically the MIC, is performed using standardized methods to ensure reproducibility and comparability of data. The methodologies are typically outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Standard Methodologies
The most common methods for determining the MIC of this compound are:
-
Broth Microdilution: This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is read as the lowest concentration of the antibiotic that prevents visible bacterial growth.[8]
-
Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the bacteria.
It has been noted in some studies that this compound MICs determined by broth microdilution methods can be four- to eightfold higher than those obtained with agar dilution methods.[6]
Experimental Workflow for MIC Determination
The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: A typical workflow for MIC determination by broth microdilution.
Conclusion
This compound exhibits potent in vitro activity against a broad spectrum of gram-positive bacteria, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a robust means of bactericidal activity. The quantitative data presented in this guide, obtained through standardized experimental protocols, underscore the efficacy of this compound and support its role as a valuable therapeutic agent in the treatment of bacterial infections. This technical guide serves as a foundational resource for further research and development in the field of antimicrobial chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Antibacterial activity of this compound against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro activity of this compound, a new quinolone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacld.com [iacld.com]
- 10. pid-el.com [pid-el.com]
In Vitro Activity of Tosufloxacin Against Gram-Negative Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated a broad spectrum of in vitro activity against a variety of clinically significant gram-negative pathogens. As with other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[1] This technical guide provides a comprehensive overview of the in vitro activity of this compound against key gram-negative bacteria, detailing experimental protocols for susceptibility testing and summarizing key quantitative data.
Mechanism of Action
The bactericidal activity of this compound stems from its ability to form a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. This ternary complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and ultimately, cell death. In many gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
References
The Pharmacokinetic Profile and Bioavailability of Tosufloxacin in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of tosufloxacin, a fluoroquinolone antibiotic, in various preclinical models. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows.
Quantitative Pharmacokinetic Data
Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Rat | 100 | Oral | - | 1.0 - 4.0 | - | - | - | [1] |
| Mouse | - | Oral | - | - | - | - | - | [2] |
Note: Specific values for Cmax, AUC, and T½ for mice and rats after oral administration, and particularly for intravenous administration, are not detailed in the readily available scientific literature. The provided Tmax for rats is a range observed in a tissue distribution study.[1] Further targeted preclinical studies would be necessary to determine these specific parameters and calculate absolute bioavailability.
Table 2: Human Pharmacokinetic Parameters of this compound (for reference)
| Dose | Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | Urinary Recovery (%) | Reference |
| 300 mg | Oral (fasting) | 0.67 | ~2 | 3.85 | 21.0 | [3] |
| 300 mg | Oral (non-fasting) | 1.08 | ~2 | - | 36.4 | [3] |
| 150 mg | Oral | 0.54 | ~2 | 4.85 | - | [4] |
| 300 mg | Oral | 1.06 | ~2 | 4.44 | - | [4] |
This human data is provided as a benchmark for understanding the general pharmacokinetic profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are synthesized protocols based on common practices for this type of research.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats and male ICR mice are commonly used for pharmacokinetic studies.
-
Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.
Drug Administration and Dosing
-
Oral (p.o.) Administration: this compound is typically suspended in a vehicle such as a 0.5% methylcellulose solution and administered via oral gavage to fasted animals. Fasting is usually for 12 hours prior to dosing.
-
Intravenous (i.v.) Administration: For intravenous administration, this compound is dissolved in a suitable vehicle, such as sterile saline or a solution containing a solubilizing agent, and administered as a bolus injection, typically into the tail vein.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. Common time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sampling Site: In rats, blood is often collected from the jugular vein via an indwelling cannula or from the retro-orbital plexus.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. The resulting plasma is then stored at -20°C or lower until analysis.
Bioanalytical Method for this compound in Plasma
The concentration of this compound in plasma samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.[5][6]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol to the plasma sample.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 270-330 nm.
-
Internal Standard: An appropriate internal standard is used for quantification.
-
-
Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞). The linear trapezoidal rule is typically used for calculation.
-
T½ (Half-life): The elimination half-life.
-
CL (Clearance): Total body clearance.
-
Vd (Volume of Distribution): Apparent volume of distribution.
-
Absolute Oral Bioavailability (F%): Calculated using the formula: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Mandatory Visualizations
Experimental Workflow for a Preclinical Oral Bioavailability Study
The following diagram illustrates the typical workflow for determining the oral bioavailability of a compound like this compound in a preclinical rat model.
Logical Relationship for Bioavailability Calculation
The following diagram illustrates the relationship between the key parameters used to calculate the absolute oral bioavailability.
References
- 1. [A study on the distribution of T-3262 (this compound tosilate) in salivary glands of rats using microautoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of early-life this compound tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Determination of this compound in Plasma by [research.amanote.com]
- 6. Determination of this compound in Plasma by High-Performance Liquid Chromatography with Column Switching. | CiNii Research [cir.nii.ac.jp]
An In-depth Technical Guide to Tosufloxacin Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin tosylate is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is the tosylate salt of this compound, a third-generation fluoroquinolone.[2] This salt form enhances the solubility and stability of the parent compound, improving its pharmaceutical properties.[3] Developed by Toyama Chemical Co., Ltd., this compound has been utilized in the treatment of various bacterial infections, including respiratory, urinary tract, and skin infections.[2][4] This technical guide provides a comprehensive overview of this compound tosylate, focusing on its chemical properties, mechanism of action, synthesis, pharmacology, and clinical aspects, with a particular emphasis on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound tosylate is a racemate, existing as an equimolar mixture of (R)- and (S)-enantiomers.[5] The chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | [5] |
| Molecular Formula | C₂₆H₂₃F₃N₄O₆S | [5] |
| Molecular Weight | 576.5 g/mol | [5] |
| CAS Number | 115964-29-9 | [6] |
| Appearance | White to beige powder | [7] |
| Solubility | DMSO: 2 mg/mL (clear) | [7] |
| pKa | 5.8 and 8.7 | [8] |
Mechanism of Action
The primary antibacterial mechanism of this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[3]
-
Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA strands following replication.[2][3]
This compound inserts itself into the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately resulting in bacterial cell death.[2][3]
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in a bacterial cell.
Quantitative Inhibitory Activity
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV has been quantified by determining the 50% inhibitory concentrations (IC₅₀).
| Target Enzyme | Organism | IC₅₀ (µg/mL) | Reference |
| DNA Gyrase | Staphylococcus aureus | 11.6 | [2] |
| Topoisomerase IV | Staphylococcus aureus | 3.89 | [2] |
| DNA Gyrase | Enterococcus faecalis | 11.6 | [2] |
| Topoisomerase IV | Enterococcus faecalis | 3.89 | [2] |
Synthesis and Purification
The synthesis of this compound tosylate monohydrate can be achieved through a multi-step process, with a key final step involving the reaction of an ester intermediate with p-toluenesulfonic acid.
Experimental Protocol: Synthesis of this compound Tosylate Monohydrate
This protocol is based on a patented synthesis method.[1]
Starting Material: 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[7][9]naphthyridine-3-carboxylic acid ethyl ester.
Reagents and Solvents:
-
p-toluenesulfonic acid monohydrate
-
Acetone
-
Water
-
Activated carbon
Procedure:
-
In a 10L reaction kettle, mix 2000 mL of acetone and 2500.0 mL of water.
-
Add 500 g of the starting ethyl ester intermediate and 901.83 g of p-toluenesulfonic acid monohydrate to the solvent mixture.
-
Mechanically stir and heat the mixture, maintaining the system temperature at 65-70°C for 6 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the residual amount of the starting material is ≤ 0.5%.
-
Add 50 g of activated carbon to the reaction mixture and continue stirring at 65-70°C for 0.5 hours for decolorization.
-
Filter the mixture while hot to remove the activated carbon.
-
Cool the filtrate to 0-5°C with stirring to induce crystallization.
-
Maintain stirring and crystallization for 7 hours.
-
Filter the crystalline product and wash the filter cake with 1000 mL of purified water.
-
Dry the filter cake at 55-65°C for 8-18 hours to obtain off-white this compound tosylate monohydrate.
The following diagram outlines the synthesis and purification workflow.
Caption: Workflow for the synthesis and purification of this compound Tosylate.
In Vitro Antibacterial Activity
This compound exhibits potent in vitro activity against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.[10][11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound tosylate stock solution
-
Sterile diluents
Procedure:
-
Prepare a 2x concentrated stock solution of this compound tosylate in the test medium.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound tosylate stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of the dilution series.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound tosylate that completely inhibits visible bacterial growth.
The following diagram illustrates the broth microdilution workflow.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
MIC₉₀ Data
The MIC₉₀ is the concentration of an antibiotic that inhibits the growth of 90% of the tested bacterial isolates.
| Organism | MIC₉₀ (µg/mL) | Reference |
| Chlamydia trachomatis | 0.25 | [13] |
| Neisseria gonorrhoeae | 0.008 | [13] |
| Streptococcus pneumoniae | 0.25 | [5] |
| Macrolide-Resistant Mycoplasma pneumoniae | 0.5 | [14] |
In Vivo Efficacy
The antibacterial efficacy of this compound tosylate has been demonstrated in animal models of infection.
Experimental Protocol: Murine Pneumonia Model
This protocol provides a general framework for evaluating the efficacy of this compound tosylate in a mouse model of pneumonia.
Animals:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
Infection Procedure:
-
Culture the desired bacterial strain (e.g., Streptococcus pneumoniae) to mid-log phase and wash with sterile phosphate-buffered saline (PBS).
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Intranasally instill a specific inoculum of the bacterial suspension (e.g., 10⁶ CFU in 50 µL of PBS) into the nares of the mice.
Treatment Protocol:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound tosylate administered via an appropriate route (e.g., oral gavage).
-
Administer the desired dose of this compound tosylate at specified intervals (e.g., once or twice daily) for a defined duration (e.g., 3-5 days).
-
Include a vehicle control group that receives the same treatment regimen without the active drug.
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).
-
Compare the bacterial loads between the treated and control groups to assess the efficacy of this compound tosylate.
The following diagram illustrates the workflow for the in vivo pneumonia model.
Caption: Workflow for an in vivo murine pneumonia model.
Pharmacokinetics in Humans
The pharmacokinetic profile of this compound tosylate has been evaluated in healthy adult volunteers.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters after single oral doses of this compound tosylate granules.[11]
| Dose (mg) | Cmax (µg/mL) | Tmax (hours) | T₁/₂ (hours) | AUC (µg·h/mL) | 24-hr Urinary Excretion (%) |
| 100 | 0.54 | 2.4 - 2.6 | 6.3 - 6.5 | 4.84 | 49.7 |
| 200 | 1.06 | 2.4 - 2.6 | 6.3 - 6.5 | 9.99 | 43.1 |
| 300 | 1.35 | 2.4 - 2.6 | 6.3 - 6.5 | 12.69 | 38.9 |
Clinical Efficacy
This compound tosylate has demonstrated clinical efficacy in the treatment of various infections, including community-acquired pneumonia (CAP).
Clinical Trial Protocol: Community-Acquired Pneumonia in Children
The following is a summary of a clinical trial protocol for the use of this compound tosylate in pediatric patients with CAP.[1][15]
-
Study Design: Open-label, single-arm, multicenter study.
-
Patient Population: Children younger than 16 years with mild to severe CAP.
-
Inclusion Criteria: Diagnosis of CAP based on the severity assessment criteria in the Guidelines for the Management of Respiratory Infectious Diseases in Children in Japan 2007.
-
Exclusion Criteria: History of allergy to quinolones, inability to take oral medication, suspected viral pneumonia.
-
Intervention: this compound tosylate hydrate fine granules administered orally at a dose of 6 mg/kg twice daily for 5 to 10 days. The maximum dosage was 180 mg per dose and 360 mg per day.
-
Efficacy Evaluation: Based on the "Criteria for Clinical Evaluation of Antibiotics in Pediatrics," assessing clinical signs and symptoms.
-
Safety Evaluation: Monitoring for adverse drug reactions and abnormal laboratory values.
Clinical Efficacy Data in Pediatric CAP
| Patient Group | Overall Efficacy Rate (%) | Reference |
| All CAP patients | 94.7 (90/95) | [15][16] |
| Bacterial pneumonia | 97.7 (43/44) | [15][16] |
| Mycoplasma pneumonia | 96.3 (26/27) | [15][16] |
Safety and Tolerability
This compound tosylate is generally well-tolerated. The most common adverse drug reactions reported in clinical trials are gastrointestinal disturbances such as diarrhea.[15][16] No joint-related adverse drug reactions were noted in a study of pediatric patients with CAP.[15][16]
Conclusion
This compound tosylate is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. Its favorable pharmacokinetic profile and demonstrated clinical efficacy, particularly in respiratory tract infections, make it a valuable therapeutic option. This technical guide has provided a comprehensive overview of the key scientific and clinical aspects of this compound tosylate, offering a valuable resource for researchers and drug development professionals.
References
- 1. UMIN Clinical Trials Registry [center6.umin.ac.jp]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revive.gardp.org [revive.gardp.org]
- 4. researchgate.net [researchgate.net]
- 5. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Determination of this compound in Plasma by High-Performance Liquid Chromatography with Column Switching. | CiNii Research [cir.nii.ac.jp]
- 8. CN114369092A - this compound tosylate and preparation method thereof - Google Patents [patents.google.com]
- 9. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
- 13. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Efficacy of Macrolides, Minocycline, and this compound against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: Unraveling the Efficacy of Tosufloxacin Against Staphylococcus aureus Persister Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Staphylococcus aureus infections pose a significant global health threat, exacerbated by the emergence of antibiotic resistance and the formation of persister cells. Persisters are a subpopulation of dormant, drug-tolerant bacterial cells that contribute to chronic and recurrent infections. Standard antibiotics, which target actively growing cells, are largely ineffective against them. This guide provides a comprehensive technical overview of the demonstrated in vitro activity of tosufloxacin, a fluoroquinolone antibiotic, against S. aureus persisters. Through a detailed examination of experimental data, methodologies, and relevant biological pathways, this document elucidates the potential of this compound as a potent anti-persister agent.
Introduction to S. aureus Persistence
Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections[1][2]. Its ability to form biofilms and, critically, to generate persister cells, makes these infections notoriously difficult to eradicate[3][4]. Persister cells are phenotypically distinct from genetically resistant bacteria; they are not mutants but rather dormant variants that can survive high concentrations of antibiotics[1][5]. Upon cessation of treatment, these cells can "awaken" and repopulate, leading to infection relapse[5]. The metabolic dormancy of persisters, often characterized by low ATP levels, renders traditional antibiotics that target active processes like cell wall synthesis or protein production ineffective[5][6][7]. Therefore, compounds that can eradicate these non-growing cells are of high therapeutic interest.
Mechanism of Action: this compound
This compound is a broad-spectrum fluoroquinolone antibiotic[8]. Like other quinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV[9]. These enzymes are crucial for managing DNA topology during replication, transcription, and repair[9]. By forming a stable complex with the enzyme and cleaved DNA, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death[9].
What distinguishes this compound's high efficacy against S. aureus persisters is potentially linked to its chemical structure. Studies have highlighted that this compound and another highly active quinolone, trovafloxacin, both possess a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus[1][2][10]. It is speculated that this specific moiety enhances its anti-persister activity, a feature absent in less effective quinolones like ofloxacin, ciprofloxacin, and levofloxacin[1][2].
Caption: this compound inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death.
Quantitative Data on Anti-Persister Activity
A pivotal study screened a library of 1,524 clinical drugs and identified this compound as the most potent agent against stationary-phase S. aureus persisters[1][2][10][11]. The following tables summarize the key quantitative findings from time-kill assays.
Table 1: Comparative Efficacy of Anti-Persister Drug Candidates
This table shows the survival of S. aureus persisters after exposure to various drug candidates (50 μM) identified from a clinical library screen. Data is presented as Colony Forming Units (CFU/mL).
| Drug Candidate | Day 0 (CFU/mL) | Day 1 (CFU/mL) | Day 2 (CFU/mL) | Day 3 (CFU/mL) | Day 4 (CFU/mL) |
| This compound | ~1 x 10⁶ | ~1 x 10³ | 0 | 0 | 0 |
| Clinafloxacin | ~1 x 10⁶ | ~1 x 10⁴ | ~1 x 10² | ~1 x 10¹ | ~1 x 10¹ |
| Thiostrepton | ~1 x 10⁶ | ~1 x 10⁵ | ~1 x 10³ | ~1 x 10² | ~1 x 10² |
| Doxycycline | ~1 x 10⁶ | ~1 x 10⁵ | ~1 x 10⁴ | ~1 x 10³ | ~1 x 10³ |
| Chlorosalicylanilide | ~1 x 10⁶ | ~1 x 10⁵ | ~1 x 10⁵ | ~1 x 10⁴ | ~1 x 10⁴ |
| Data synthesized from Niu, H., et al. (2015). A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters.[1] |
Table 2: Comparison of Fluoroquinolone Activity Against S. aureus Persisters
This table compares the bactericidal activity of different fluoroquinolones (10 μM) against S. aureus persisters over 24 hours.
| Fluoroquinolone | 0 Hours (CFU/mL) | 3 Hours (CFU/mL) | 6 Hours (CFU/mL) | 24 Hours (CFU/mL) |
| This compound | ~5 x 10⁵ | ~1 x 10⁵ | ~5 x 10³ | ~1 x 10¹ |
| Trovafloxacin | ~5 x 10⁵ | ~1 x 10⁵ | ~1 x 10⁴ | ~1 x 10² |
| Ofloxacin | ~5 x 10⁵ | ~2 x 10⁵ | ~1 x 10⁵ | ~5 x 10⁴ |
| Levofloxacin | ~5 x 10⁵ | ~3 x 10⁵ | ~2 x 10⁵ | ~1 x 10⁵ |
| Ciprofloxacin | ~5 x 10⁵ | ~4 x 10⁵ | ~3 x 10⁵ | ~2 x 10⁵ |
| Data synthesized from Niu, H., et al. (2015). A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters.[2] |
The data clearly indicates that this compound completely eradicated the persister population within 2 days, a level of efficacy not achieved by the other tested compounds[1]. Furthermore, its activity surpassed that of other common fluoroquinolones, reinforcing the hypothesis that its unique structure contributes to its superior anti-persister effects[2].
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the activity of this compound against S. aureus persisters, based on published studies[1][2][12][13].
Preparation and Enrichment of Persister Cells
This protocol describes the method for isolating a population of S. aureus cells enriched with persisters from a stationary phase culture.
-
Bacterial Culture: Inoculate S. aureus (e.g., strain Newman or USA300) in Tryptic Soy Broth (TSB). Incubate at 37°C with shaking for 24-48 hours to reach the stationary phase.
-
Enrichment: Treat the stationary phase culture with a high concentration of a bactericidal antibiotic, such as ofloxacin (10 μg/mL) or gentamicin (10 μg/mL), for 4 hours. This step kills the metabolically active cells, leaving a population enriched with dormant persisters.
-
Washing: After treatment, centrifuge the bacterial suspension to pellet the cells.
-
Resuspension: Discard the supernatant and wash the pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS) to remove residual antibiotic.
-
Final Suspension: Resuspend the final pellet in a minimal nutrient buffer, such as MOPS (3-morpholinopropane-1-sulfonic acid) buffer, to a desired cell density (e.g., ~10⁷ CFU/mL) for subsequent drug exposure assays.
Caption: Workflow for the enrichment of S. aureus persisters and subsequent evaluation of drug efficacy.
Time-Kill Assay for Persister Cells
This assay quantifies the bactericidal activity of a compound against the enriched persister population over time.
-
Preparation: Add 1 mL of the enriched persister cell suspension (from protocol 5.1) into sterile Eppendorf tubes.
-
Drug Addition: Add the test compound (e.g., this compound) to a final concentration of 50 μM. Include a no-drug control.
-
Incubation: Incubate the tubes at 37°C.
-
Sampling: At predetermined time points (e.g., Day 1, 2, 3, and 4), remove a 100 μL aliquot from each tube.
-
Washing: Wash the sample in PBS to remove the drug.
-
Plating: Perform serial dilutions of the washed suspension in PBS and spot-plate onto TSB agar plates.
-
Enumeration: Incubate the plates overnight at 37°C. Count the number of colonies to determine the CFU/mL at each time point. Complete eradication is defined as 0 CFU.
Signaling Pathways and Persistence Mechanisms
The formation of S. aureus persisters is a complex process not governed by a single pathway. It involves a network of stress responses and metabolic shifts that lead to a dormant state.
Key factors contributing to persistence include:
-
ATP Depletion: A hallmark of persister cells is a significant reduction in intracellular ATP levels. This metabolic shutdown makes them tolerant to antibiotics targeting active cellular processes[5][7].
-
Toxin-Antitoxin (TA) Systems: While their role is debated and can be species-specific, TA systems are thought to contribute to growth arrest and the persister phenotype[5].
-
Global Regulators: Systems like the accessory gene regulator (agr) quorum-sensing system and the alternative sigma factor B (sigB) are involved in stress response and virulence, and their modulation can influence the formation of persister-like cells or small-colony variants (SCVs)[6][14][15].
-
ATP Synthase: Recent studies suggest that S. aureus ATP synthase plays a role in biofilm persistence by influencing the host immune response, indicating a link between energy metabolism and immune evasion[16].
This compound's ability to kill these non-growing cells suggests its mechanism may be less dependent on the cell's metabolic activity compared to other antibiotic classes, or that it can effectively target essential processes that remain active even in a dormant state.
Caption: Key environmental stresses and cellular pathways contributing to S. aureus persister formation.
Conclusion and Future Directions
Further research is warranted in several areas:
-
In Vivo Efficacy: While in vitro results are compelling, the activity of this compound must be validated in animal models of persistent S. aureus infection, such as biofilm or deep-seated abscess models[1][10].
-
Combination Therapy: Investigating this compound in combination with other antibiotics that target growing bacteria could lead to sterilizing regimens capable of clearing entire bacterial populations in complex infections like biofilms[17][18].
-
Mechanism of Persister Killing: Elucidating the precise molecular mechanism by which this compound kills non-growing, low-ATP cells will provide invaluable insight into persister physiology and aid in the design of next-generation anti-persister drugs[1][10].
References
- 1. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Targeting fundamental pathways to disrupt Staphylococcus aureus survival: clinical implications of recent discoveries [insight.jci.org]
- 4. Antimicrobial Treatment of Staphylococcus aureus Biofilms [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Persistence of Staphylococcus aureus: Multiple Metabolic Pathways Impact the Expression of Virulence Factors in Small-Colony Variants (SCVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of persisters of the pathogenic microorganism Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Bibliotek.dk | Lån fra alle Danmarks biblioteker [bibliotek.dk]
- 12. Persister Assay [bio-protocol.org]
- 13. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Eradication of Staphylococcus aureus Biofilm Infection by Persister Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Tosufloxacin Minimum Inhibitory Concentration (MIC) Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in understanding its potency and in monitoring the emergence of resistance. These application notes provide detailed protocols for performing this compound MIC testing using standardized methods, including broth microdilution, agar dilution, and gradient diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
This compound MIC Breakpoints
While specific CLSI or EUCAST clinical breakpoints for this compound are not widely established in their primary publications, research indicates that for certain organisms, breakpoints for other fluoroquinolones are often used as a surrogate. For Streptococcus pneumoniae, the breakpoints for levofloxacin are commonly applied to this compound.[1]
| Organism | Method | Susceptible (S) (μg/mL) | Intermediate (I) (μg/mL) | Resistant (R) (μg/mL) |
| Streptococcus pneumoniae | Broth Microdilution | ≤2 | 4 | ≥8 |
In Vitro Activity of this compound against Common Pathogens
The following table summarizes the in vitro activity of this compound against a selection of common bacterial pathogens, presented as MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively). This data is derived from surveillance studies.
| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Escherichia coli | 255 | ≤0.06 - ≥32 | ≤0.06 | ≥32 | [2] |
| Pseudomonas aeruginosa | 114 | ≤0.06 - ≥32 | 0.5 | ≥32 | [2] |
| Staphylococcus aureus | - | - | 0.1 | 0.39 | [3] |
| Streptococcus pneumoniae | - | - | 0.39 | - | [3] |
| Haemophilus influenzae | - | - | 0.013 | - | [3] |
Note: MIC data can vary based on the geographic region and time of isolate collection.
Quality Control (QC) Strains and MIC Ranges
Official CLSI or EUCAST quality control (QC) MIC ranges specific to this compound are not currently published. However, standard ATCC® strains are recommended for routine QC of antimicrobial susceptibility testing. Laboratories should establish their own internal QC ranges for this compound based on the manufacturer's recommendations or through in-house validation studies. The following are the standard QC strains for susceptibility testing of the indicated bacterial groups.
| Quality Control Strain | Gram Stain | Typical QC Applications |
| Escherichia coli ATCC® 25922™ | Gram-negative | Enterobacterales |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | Non-fermenting Gram-negative bacilli |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | Staphylococci |
| Streptococcus pneumoniae ATCC® 49619™ | Gram-positive | Streptococci |
Experimental Protocols
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Further dilute in CAMHB to create a working stock.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working stock in CAMHB to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate the Plate: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., Steers replicator)
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest desired final concentration in the agar.
-
Prepare Agar Plates: Prepare a series of molten MHA aliquots. Add the appropriate volume of the this compound stock solution to each aliquot to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10⁴ CFU per spot). A multi-pronged inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony.
Gradient Diffusion Method
This method utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.
Materials:
-
This compound gradient diffusion strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Apply Gradient Strip: Allow the plate to dry for 3-5 minutes. Using sterile forceps, apply the this compound gradient strip to the agar surface with the concentration gradient facing downwards.
-
Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Disclaimer
These protocols are intended for research and professional use. It is essential to follow all applicable laboratory safety guidelines. The information provided is based on current standards, but users should always refer to the latest versions of CLSI and EUCAST documents for the most up-to-date recommendations.
References
- 1. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nationwide surveillance of bacterial pathogens isolated from children conducted by the surveillance committee of Japanese Society of Chemotherapy, the Japanese Association for Infectious Diseases, and the Japanese Society for Clinical Microbiology in 2017: General overview of pathogenic antimicrobial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agar Dilution Susceptibility Testing of Tosufloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Tosufloxacin against clinically relevant bacteria using the agar dilution method. The procedures outlined are based on established standards for antimicrobial susceptibility testing.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. The agar dilution method is a standardized in vitro susceptibility testing technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3] This method is considered a reference standard for MIC determination and is particularly useful when testing a large number of isolates against a limited number of antimicrobial agents.[1]
Principle of the Method
The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates containing different concentrations of the antimicrobial agent. Following incubation, the plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.[1][2]
Materials and Reagents
-
This compound tosylate analytical standard powder
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Saline, sterile (0.85% NaCl)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Sterile petri dishes (90 mm or 100 mm)
-
Sterile pipettes and pipette tips
-
Inoculum replicating apparatus (optional)
-
0.5 McFarland turbidity standard
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Haemophilus influenzae ATCC® 49247™, Streptococcus pneumoniae ATCC® 49619™)
-
Test bacterial isolates
Experimental Protocols
Preparation of this compound Stock Solution
This compound tosylate is slightly soluble in water but soluble in DMSO. A stock solution is prepared as follows:
-
Calculate the amount of powder needed: Use the following formula to calculate the weight of this compound powder required for the stock solution:
-
The potency is provided by the manufacturer.
-
-
Dissolve the powder: Aseptically weigh the calculated amount of this compound powder and dissolve it in a small volume of DMSO. Once dissolved, bring the solution to the final desired volume with a sterile aqueous diluent (e.g., sterile distilled water). A common stock solution concentration is 1280 µg/mL.
-
Sterilization and Storage: Stock solutions should be filter-sterilized through a 0.22 µm syringe filter. Aliquot the stock solution into sterile cryovials and store at -20°C or lower until use.
Preparation of Antimicrobial-Containing Agar Plates
-
Prepare Molten Agar: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving. Cool the molten agar to 45-50°C in a water bath. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplement the MHA as required (e.g., with 5% defibrinated sheep blood for S. pneumoniae or with Haemophilus Test Medium supplements for H. influenzae).
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent to achieve the desired final concentrations in the agar plates.
-
Incorporate Antimicrobial into Agar: Add 1 part of each antimicrobial dilution to 9 parts of molten agar (e.g., 2 mL of antimicrobial solution to 18 mL of molten agar). Mix thoroughly by inverting the tube several times to ensure homogeneity, avoiding the formation of air bubbles.
-
Pour Plates: Dispense the antimicrobial-containing agar into sterile petri dishes to a uniform depth of 3-4 mm. Allow the plates to solidify at room temperature on a level surface.
-
Growth Control Plate: Prepare at least one plate without any antimicrobial agent to serve as a growth control.
-
Storage: The prepared plates should be used on the day of preparation. If necessary, they can be stored in a refrigerator (2-8°C) in sealed plastic bags for up to five days.
Preparation of Inoculum
-
Subculture: From a stock culture, subculture the test and quality control organisms onto a suitable non-selective agar medium and incubate overnight at 35-37°C to obtain isolated colonies.
-
Prepare Bacterial Suspension: Touch the tops of 3-5 well-isolated colonies of the same morphological type with a sterile loop or swab. Transfer the growth into a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth or saline).
-
Adjust Turbidity: Allow the broth culture to incubate at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. Adjust the turbidity of the bacterial suspension with sterile broth or saline to match that of the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Dilute the adjusted bacterial suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.
Inoculation of Plates
-
Mark Plates: Clearly label the bottom of each plate with the antimicrobial concentration and the identity of the organisms to be tested.
-
Inoculate: Within 15 minutes of preparing the final inoculum, apply approximately 1-2 µL of each bacterial suspension to the surface of each agar plate, including the growth control plate. An inoculum replicating apparatus can be used to deliver a standardized volume.
-
Drying: Allow the inoculated spots to dry completely with the lids slightly ajar before inverting the plates for incubation.
Incubation
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For organisms requiring specific atmospheric conditions (e.g., S. pneumoniae and H. influenzae), incubate in an atmosphere of 5% CO₂.
Reading and Interpreting Results
-
Examine Growth Control: The growth control plate should show confluent growth.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits any visible growth, including hazes, single colonies, or multiple tiny colonies.
-
Record Results: Record the MIC value for each test and quality control organism.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the results. Standard ATCC® quality control strains with known MIC ranges should be tested with each batch of susceptibility tests.
| Quality Control Strain | Example MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.03 - 0.12 |
| Escherichia coli ATCC® 25922™ | ≤0.016 - 0.06 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.25 - 1.0 |
| Haemophilus influenzae ATCC® 49247™ | ≤0.016 - 0.03 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.12 - 0.5 |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various bacterial pathogens as reported in the literature.
Table 1: In Vitro Activity of this compound against Common Respiratory Pathogens
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 300 | 0.25 | 0.5 |
| Haemophilus influenzae | 200 | ≤0.06 | ≤0.06 |
| Moraxella catarrhalis | 100 | ≤0.06 | ≤0.06 |
| Staphylococcus aureus | - | 0.063 | 0.063 |
Data compiled from various in vitro studies.[4]
Table 2: In Vitro Activity of this compound against Other Clinically Relevant Bacteria
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | ≤0.016 | ≤0.016 |
| Pseudomonas aeruginosa | - | 0.5 | 2.0 |
| Klebsiella pneumoniae | 100 | - | - |
| Streptococcus pyogenes | 100 | - | - |
Data compiled from various in vitro studies.[4]
Visualizations
Caption: Experimental workflow for the agar dilution method.
Caption: Mechanism of action of this compound.
References
- 1. In vitro antibacterial activities of this compound against and uptake of this compound by outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murine Model of Pneumonia for Tosufloxacin Treatment Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model of bacterial pneumonia to evaluate the therapeutic efficacy of Tosufloxacin. The protocols outlined below are synthesized from established methodologies in the field and are intended to serve as a guide for researchers.
Introduction
Murine models of pneumonia are indispensable tools for studying the pathogenesis of respiratory infections and for the preclinical evaluation of new antimicrobial agents.[1][2][3][4] this compound, a fluoroquinolone antibiotic, has demonstrated efficacy against a range of respiratory pathogens.[5][6][7][8] This document details the procedures for establishing a murine model of pneumonia, administering this compound treatment, and assessing therapeutic outcomes through various quantitative and qualitative endpoints.
Experimental Design and Workflow
A typical experimental workflow for evaluating this compound in a murine model of pneumonia involves several key stages: acclimatization of animals, preparation of the bacterial inoculum, induction of pneumonia, administration of this compound, and subsequent evaluation of treatment efficacy through microbiological, histological, and immunological analyses.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize key quantitative data relevant to the use of this compound in treating bacterial pneumonia.
Table 1: In Vitro Susceptibility of Common Pneumonia Pathogens to this compound
| Pathogen | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Quinolone-Susceptible | - | - | [8] |
| Mycoplasma pneumoniae | Macrolide-Resistant | - | 0.25 - 0.5 | [7] |
| Mycoplasma pneumoniae | Macrolide-Susceptible | - | 0.25 | |
| Klebsiella pneumoniae | Multiple Isolates | - | - | [9][10] |
MIC50/MIC90: Minimum Inhibitory Concentration for 50% and 90% of isolates, respectively. Data for some entries were not available in the cited literature.
Table 2: In Vivo Efficacy of this compound in Murine Pneumonia Models
| Pathogen | Mouse Strain | Treatment Regimen | Outcome Measure | Efficacy | Reference(s) |
| Mycoplasma pneumoniae | BALB/c | 80 mg/kg/day | Reduction in BALF bacterial count | Significant reduction vs. macrolides | [5] |
| Streptococcus pneumoniae | Not Specified | 150 mg t.i.d. & 300 mg b.i.d. (simulated human dose) | Bactericidal activity | Superior to levofloxacin | [8] |
BALF: Bronchoalveolar Lavage Fluid. t.i.d.: three times a day. b.i.d.: twice a day.
Experimental Protocols
The following are detailed protocols for the key experiments in a murine model of pneumonia for this compound treatment studies.
Protocol 1: Preparation of Bacterial Inoculum (Streptococcus pneumoniae)
This protocol is adapted from established methods for preparing S. pneumoniae for murine infection models.[11][12][13]
-
Bacterial Culture: Inoculate Streptococcus pneumoniae (e.g., serotype 3, ATCC 6303 or D39 strain) into Todd-Hewitt broth supplemented with 0.5% yeast extract.[11] Culture overnight at 37°C in a 5% CO2 environment.
-
Subculture: Subculture the bacteria into fresh, pre-warmed broth at a 1:50 ratio and grow to a mid-logarithmic phase (OD600 of 0.5-0.7).[11]
-
Harvesting and Washing: Centrifuge the bacterial culture at 3,000 x g for 20 minutes at 4°C.[11] Wash the bacterial pellet twice with sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Inoculum Preparation: Resuspend the final bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 107 CFU/mL). The concentration should be confirmed by plating serial dilutions on blood agar plates and incubating overnight.[13]
Protocol 2: Induction of Pneumonia in Mice
This protocol describes the intranasal instillation method for inducing pneumonia.
-
Animal Model: Use 6-8 week old mice (e.g., BALB/c or C57BL/6 strain).
-
Anesthesia: Anesthetize the mice using an appropriate method, such as intraperitoneal injection of ketamine/xylazine or isoflurane inhalation.
-
Infection: Once the mice are fully anesthetized, hold them in a supine position. Gently instill 25-50 µL of the bacterial inoculum (e.g., 1-5 x 106 CFU) into the nares.[1][14]
-
Recovery: Allow the mice to recover in a clean, warm cage and monitor for signs of distress.
Protocol 3: Administration of this compound
This protocol outlines the oral gavage method for this compound administration.
-
Drug Preparation: Prepare a suspension of this compound tosilate hydrate in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be calculated based on the desired dosage and the average weight of the mice. A pediatric dose of 12 mg/kg/day has been reported in clinical studies, which can be a starting point for dose-ranging studies in mice.[15][16]
-
Administration: Administer the this compound suspension via oral gavage using a suitable gavage needle. The volume should typically be around 100-200 µL. Treatment can be initiated 2-4 hours post-infection and continued for a predetermined duration (e.g., 3-5 days).
Protocol 4: Assessment of Bacterial Load in Lungs
This protocol details the procedure for quantifying bacterial burden in the lungs.[17][18][19]
-
Euthanasia and Lung Harvest: At the experimental endpoint, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Aseptically remove the lungs.
-
Homogenization: Place the lungs in a sterile tube containing 1 mL of sterile PBS and homogenize using a tissue homogenizer.
-
Serial Dilution and Plating: Prepare ten-fold serial dilutions of the lung homogenate in sterile PBS. Plate 100 µL of each dilution onto blood agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C with 5% CO2 for 18-24 hours. Count the colonies on the plates with 30-300 colonies to determine the number of colony-forming units (CFU) per gram of lung tissue.
Protocol 5: Bronchoalveolar Lavage (BAL) and Cytokine Analysis
This protocol describes the collection of BAL fluid for the analysis of inflammatory markers.[20][21][22][23][24]
-
Tracheal Cannulation: After euthanasia, expose the trachea and make a small incision. Insert a sterile cannula into the trachea and secure it with a suture.
-
Lavage: Instill and withdraw 0.5-1.0 mL of sterile, cold PBS into the lungs three times.[21] Pool the recovered fluid.
-
Cell Pellet and Supernatant Separation: Centrifuge the BAL fluid at 500 x g for 10 minutes at 4°C to pellet the cells. Carefully collect the supernatant.
-
Cytokine Analysis: Store the supernatant at -80°C until analysis. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) in the BAL fluid supernatant using commercially available ELISA kits or multiplex bead assays.[20][21][22]
Protocol 6: Lung Histopathology
This protocol provides a method for the histological examination of lung tissue.[1][25][26][27][28]
-
Lung Fixation: After harvesting, fix the lungs by immersion in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the extent of inflammation, cellular infiltration, alveolar damage, and edema. A semi-quantitative scoring system can be used to compare the severity of lung injury between different treatment groups.[1][26]
Signaling Pathway in Pneumonia
Bacterial infection in the lungs triggers a cascade of inflammatory responses aimed at clearing the pathogen. This involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and chemokines.
Conclusion
The murine model of pneumonia is a robust and reproducible system for the preclinical evaluation of antibiotics like this compound. The protocols provided herein offer a standardized framework for conducting such studies. Careful adherence to these methodologies will ensure the generation of reliable and translatable data, ultimately aiding in the development of novel therapeutic strategies for bacterial pneumonia.
References
- 1. Spectrum of pathogen- and model-specific histopathologies in mouse models of acute pneumonia | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chemotherapy.or.jp [chemotherapy.or.jp]
- 6. Therapeutic Efficacy of Macrolides, Minocycline, and this compound against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of azithromycin, clarithromycin, minocycline and this compound against macrolide-resistant and macrolide-sensitive Mycoplasma pneumoniae pneumonia in pediatric patients | PLOS One [journals.plos.org]
- 8. Pharmacodynamic evaluation of this compound against Streptococcus pneumoniae in an in vitro model simulating serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 12. Murine model of pneumococcal pneumonia. [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 16. researchgate.net [researchgate.net]
- 17. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. alspi.com [alspi.com]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. The temporal profile of cytokines in the bronchoalveolar lavage fluid in mice exposed to the industrial gas phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Digital Image Analyses on Whole-Lung Slides in Mouse Models of Acute Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rupress.org [rupress.org]
- 28. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Rabbit Model for Studying Tosufloxacin in Osteomyelitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a rabbit model to investigate the efficacy of Tosufloxacin in treating osteomyelitis. The New Zealand White rabbit is a well-established model for this purpose, as its skeletal structure and physiological responses to infection and treatment are comparable to humans.
Introduction
Osteomyelitis, an infection of the bone, presents a significant therapeutic challenge due to the difficulty of achieving sufficient antibiotic concentrations at the site of infection and the increasing prevalence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). This compound, a fluoroquinolone antibiotic, has demonstrated potent in vitro activity against common osteomyelitis pathogens and favorable penetration into bone and joint tissues in rabbit models.[1] This document outlines the key experimental procedures for inducing osteomyelitis in rabbits, administering this compound, and evaluating its therapeutic effects.
Data Presentation
Pharmacokinetics of this compound in Rabbits
The following tables summarize the pharmacokinetic parameters of this compound in New Zealand White rabbits, providing crucial data for designing effective dosing regimens.
Table 1: Serum and Bone Marrow Concentrations of this compound after a Single Oral Dose (100 mg/kg) in Rabbits[1]
| Time (hours) | Mean Serum Concentration (µg/mL) | Mean Bone Marrow (Femur) Concentration (µg/g) |
| 1 | 0.41 | - |
| 2 | 0.65 | 0.55 - 1.53 |
| 4 | 0.62 | - |
| 6 | 0.42 | - |
Table 2: In Vitro Activity of this compound Against Osteomyelitis Pathogens[1]
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus (including MRSA) | < 0.39 |
| Streptococcus pyogenes | < 0.39 |
| Haemophilus influenzae | < 0.39 |
Experimental Protocols
I. Induction of Osteomyelitis in the Rabbit Model
This protocol describes the surgical procedure for establishing a localized Staphylococcus aureus osteomyelitis in the femur of New Zealand White rabbits.
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Staphylococcus aureus (e.g., ATCC 25923) culture
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Sterile saline
-
Sclerosing agent (e.g., 5% sodium morrhuate - optional)
-
Bone wax
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit using an appropriate protocol.
-
Shave and disinfect the surgical site on the lateral aspect of the distal femur.
-
-
Surgical Incision and Bone Exposure:
-
Make a longitudinal incision over the distal femur.
-
Dissect through the muscle layers to expose the femoral condyle.
-
-
Creation of Bone Defect:
-
Using a sterile drill bit, create a hole in the distal femur, entering the medullary canal.
-
-
Bacterial Inoculation:
-
Inject a suspension of Staphylococcus aureus (e.g., 0.1 mL of 10^6 CFU/mL) directly into the medullary canal.
-
(Optional) A sclerosing agent can be injected prior to the bacterial suspension to induce bone necrosis and promote chronic infection.
-
-
Wound Closure:
-
Seal the drill hole with bone wax.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animal for signs of infection and distress.
-
II. This compound Treatment Regimen
Administration:
-
This compound can be administered orally to the rabbits. The dosage should be based on pharmacokinetic data to achieve therapeutic concentrations in the bone. A starting point could be 100 mg/kg, based on available literature.[1]
-
Treatment should be initiated after a confirmed establishment of osteomyelitis (e.g., 2-3 weeks post-inoculation).
-
A control group receiving a placebo should be included in the study design.
III. Evaluation of Therapeutic Efficacy
1. Radiological Assessment:
-
Perform X-rays of the infected femur at regular intervals (e.g., weekly) to monitor for signs of osteomyelitis, such as periosteal reaction, bone lysis, and sequestrum formation.
-
A scoring system can be used to quantify the radiological changes.
2. Microbiological Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Aseptically collect bone samples from the site of infection.
-
Homogenize the bone samples and perform serial dilutions for quantitative bacterial culture (colony-forming units per gram of bone).
3. Histopathological Examination:
-
Fix bone samples in formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) and Gram stain.
-
Evaluate for signs of inflammation, bone necrosis, and the presence of bacteria.
4. Inflammatory Markers:
-
Collect blood samples at baseline and throughout the study.
-
Measure systemic inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the rabbit osteomyelitis model.
Proposed Signaling Pathway of Fluoroquinolone Action in Osteomyelitis
Caption: Fluoroquinolone mechanism and potential bone cell effects.
References
Application Notes and Protocols: Evaluating the Efficacy of Tosufloxacin Against Bacterial Biofilms In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, often leading to persistent and chronic infections. Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated potent bactericidal activity against a range of pathogens. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound against bacterial biofilms.
Mechanism of Action
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound leads to DNA damage and ultimately cell death.[1] In the context of biofilms, this compound's ability to penetrate the EPS matrix and act on the embedded bacteria is crucial for its efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against bacterial biofilms from in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic and Biofilm-Forming Bacteria
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Nontypeable Haemophilus influenzae (BLNAS) | Planktonic | 0.0078 (MIC90) | [2] |
| Nontypeable Haemophilus influenzae (BLNAR) | Planktonic | 0.0156 (MIC90) | [2] |
| Nontypeable Haemophilus influenzae (BLPAR) | Planktonic | 0.0039 | [3] |
BLNAS: β-lactamase-negative, ampicillin-susceptible; BLNAR: β-lactamase-negative, ampicillin-resistant; BLPAR: β-lactamase-positive, ampicillin-resistant.
Table 2: Bactericidal Activity of this compound against Nontypeable Haemophilus influenzae (NTHi) Biofilms
| This compound Concentration (µg/mL) | Exposure Time (hours) | Log10 Reduction in Viable Cells (CFU/mL) | Percent Dead Cells | Reference |
| 0.96 (256x MIC) | 8 | 5.38 | 70% | [4] |
| 0.96 (256x MIC) | 20 | All cells killed | >99% | [4] |
| 0.72 (190x MIC) | 8 | 4.46 | 84% | [4] |
| 0.72 (190x MIC) | 20 | All cells killed | >99% | [4] |
| 10x MIC | 24 | 3.03 - >6.46 | Not Reported | [2][5] |
| 100x MIC | 24 | 3.03 - >6.46 | Not Reported | [2][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Microtiter Plate Assay
This protocol is a standard method for quantifying biofilm formation and determining the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in the appropriate growth medium.
-
Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.01 in fresh medium.[5]
-
Pipette 100 µL of the diluted bacterial culture into the wells of a 96-well plate.[5] Include wells with sterile medium only as a negative control.
-
Incubate the plate at the optimal growth temperature for 24-48 hours without shaking to allow for biofilm formation.[5]
-
-
Removal of Planktonic Cells:
-
Gently aspirate the medium from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic bacteria.
-
-
Antimicrobial Treatment:
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 100 µL of each dilution to the biofilm-containing wells. Include wells with medium only as a growth control.
-
Incubate the plate for a specified exposure time (e.g., 24 hours) at the optimal temperature.
-
-
Quantification of Biofilm (Crystal Violet Staining):
-
Aspirate the antimicrobial-containing medium and wash the wells twice with PBS.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.
-
-
MBEC Determination:
-
The MBEC is defined as the lowest concentration of this compound that results in no visible growth in the wells after the incubation period with the antimicrobial agent. For a more quantitative measure, it is the lowest concentration that shows a significant reduction in absorbance compared to the untreated control.
-
Protocol 2: Assessment of Biofilm Viability using LIVE/DEAD Staining and Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization and differentiation of live and dead bacterial cells within the biofilm structure.
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass coverslips, chamber slides).
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide).
-
Filter-sterilized water.
-
Confocal Laser Scanning Microscope (CLSM).
Procedure:
-
Biofilm Preparation:
-
Grow biofilms on sterile glass coverslips placed in a petri dish or in chamber slides as described in Protocol 1.
-
After the desired incubation period, gently wash the biofilms with sterile PBS to remove planktonic cells.
-
Treat the biofilms with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
-
Staining:
-
Prepare the staining solution by adding 3 µL of SYTO® 9 and 3 µL of propidium iodide to 1 mL of filter-sterilized water.[6] This solution should be used promptly.
-
Gently add a sufficient volume of the staining solution to cover the biofilm.
-
Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Gently rinse with filter-sterilized water to remove excess stain.[6]
-
-
Microscopy:
-
Mount the coverslip on a microscope slide.
-
Visualize the stained biofilm using a CLSM.
-
Acquire images using appropriate laser excitation and emission filters for SYTO® 9 (green fluorescence, indicating live cells) and propidium iodide (red fluorescence, indicating dead or membrane-compromised cells).[7]
-
Acquire z-stacks to reconstruct a 3D image of the biofilm.
-
-
Image Analysis:
-
Use image analysis software to quantify the green and red fluorescence, allowing for the determination of the ratio of live to dead cells within the biofilm.
-
Visualizations
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. Two of the most well-characterized pathways are Quorum Sensing (QS) and the cyclic di-GMP (c-di-GMP) signaling pathway.
Caption: Quorum Sensing signaling pathway in bacterial biofilm formation.
Caption: Cyclic di-GMP (c-di-GMP) signaling in bacterial lifestyle regulation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-biofilm activity of this compound.
Caption: Experimental workflow for in vitro biofilm analysis of this compound.
Conclusion
These application notes provide a framework for the in vitro evaluation of this compound's efficacy against bacterial biofilms. The provided protocols for MBEC determination and viability assessment using LIVE/DEAD staining with CLSM are robust methods for generating quantitative and qualitative data. Understanding the impact of this compound on bacterial biofilms is essential for developing effective therapeutic strategies to combat persistent and chronic infections. Researchers are encouraged to adapt these protocols to their specific bacterial strains and experimental conditions.
References
Application Notes and Protocols: Cell Culture Models for Assessing the Intracellular Activity of Tosufloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic known for its potent bactericidal activity. Its efficacy against intracellular pathogens is a critical aspect of its therapeutic potential, as many bacteria can evade host immune responses and antibiotic action by residing within host cells. This document provides detailed application notes and experimental protocols for establishing in vitro cell culture models to evaluate the intracellular activity of this compound against two clinically relevant bacterial species: the facultative intracellular pathogen Salmonella enteritidis and the opportunistic intracellular pathogen Staphylococcus aureus.
This compound's primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair[1]. Its ability to effectively penetrate eukaryotic cells contributes significantly to its potent intracellular bactericidal activity[1][2]. These protocols are designed to offer a robust framework for quantifying the intracellular efficacy of this compound and other antimicrobial agents.
Data Presentation
Table 1: Intracellular Activity of this compound against Salmonella enteritidis in WI-38 Cells
| Antibiotic | Concentration (µg/mL) | Intracellular/Extracellular Concentration Ratio | Efficacy against Intracellular S. enteritidis |
| This compound | 0.2 | 1.7-fold higher than Ofloxacin | More effective suppression of intracellular multiplication than Ofloxacin and Norfloxacin[1][2] |
| 0.78 | 2.6-fold higher than Norfloxacin | ||
| Ofloxacin | Not specified | - | Less effective than this compound[1][2] |
| Norfloxacin | Not specified | - | Less effective than this compound[1][2] |
Table 2: In Vitro Activity of this compound against Staphylococcus aureus
| Parameter | Concentration | Bacterial State | Observations |
| MIC90 | 0.016 µg/mL | Actively growing | For ciprofloxacin-susceptible strains[3] |
| Anti-persister Activity | 20 µM | Stationary phase (persisters) | Good activity against stationary phase S. aureus[4] |
Experimental Protocols
Protocol 1: Intracellular Activity of this compound against Salmonella enteritidis in WI-38 Human Lung Fibroblasts
This protocol is based on the methodology used to assess the intracellular activity of this compound against S. enteritidis in human lung fibroid WI-38 cells[1][2].
Materials:
-
WI-38 human lung fibroblast cell line
-
Salmonella enteritidis (e.g., C-32)
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound, Ofloxacin, Norfloxacin stock solutions
-
Gentamicin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile water
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Culture WI-38 cells in EMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Seed 24-well plates with WI-38 cells and grow to a confluent monolayer.
-
Bacterial Preparation: Inoculate S. enteritidis in TSB and grow overnight at 37°C. Prepare a bacterial suspension in pre-warmed EMEM.
-
Infection of WI-38 Cells:
-
Wash the confluent WI-38 cell monolayers twice with PBS.
-
Infect the cells with the S. enteritidis suspension at a Multiplicity of Infection (MOI) of 10-100 bacteria per cell.
-
Incubate for 1-2 hours at 37°C to allow for bacterial invasion.
-
-
Removal of Extracellular Bacteria:
-
Wash the infected monolayers three times with PBS.
-
Add fresh EMEM containing a high concentration of gentamicin (e.g., 50-100 µg/mL) to kill extracellular bacteria.
-
Incubate for 1 hour at 37°C.
-
-
Antibiotic Treatment:
-
Wash the cells three times with PBS to remove the gentamicin.
-
Add fresh EMEM containing various concentrations of this compound (e.g., 0.2 and 0.78 µg/mL) or comparator antibiotics (Ofloxacin, Norfloxacin). Include a drug-free control.
-
Incubate for 24 hours at 37°C.
-
-
Quantification of Intracellular Bacteria:
-
Wash the cells three times with PBS.
-
Lyse the WI-38 cells with sterile water or a non-ionic detergent (e.g., 0.1% Triton X-100) for 10-15 minutes.
-
Collect the cell lysates and perform serial dilutions in PBS.
-
Plate the dilutions on TSA plates and incubate overnight at 37°C.
-
Count the Colony Forming Units (CFU) to determine the number of viable intracellular bacteria. The results can be expressed as CFU/well or normalized to the protein content of the cell lysate.
-
Protocol 2: Intracellular Activity of this compound against Staphylococcus aureus in THP-1 Macrophages
This protocol describes a common method for evaluating the intracellular activity of antibiotics against S. aureus using the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.
Materials:
-
THP-1 human monocytic cell line
-
Staphylococcus aureus (e.g., ATCC 25923)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound stock solution
-
Gentamicin solution
-
PBS
-
TSB and TSA
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
24-well tissue culture plates
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in 24-well plates in RPMI-1640 medium containing PMA (e.g., 50-100 ng/mL).
-
Incubate for 48-72 hours to allow differentiation into adherent macrophage-like cells.
-
Replace the PMA-containing medium with fresh RPMI-1640 and incubate for another 24 hours.
-
-
Bacterial Preparation: Grow S. aureus in TSB overnight at 37°C. Opsonize the bacteria by incubating them in 20-50% human serum for 30 minutes at 37°C to facilitate phagocytosis.
-
Infection of THP-1 Macrophages:
-
Wash the differentiated THP-1 cells twice with PBS.
-
Infect the macrophages with the opsonized S. aureus suspension at an MOI of 1-10.
-
Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the infected cells three times with PBS.
-
Add fresh RPMI-1640 medium containing gentamicin (e.g., 50-100 µg/mL) and incubate for 30-60 minutes to eliminate extracellular bacteria[5].
-
-
Antibiotic Treatment:
-
Wash the cells three times with PBS.
-
Add fresh RPMI-1640 containing the desired concentrations of this compound. Include a drug-free control.
-
Incubate for 24 hours at 37°C.
-
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation, wash the cells three times with PBS.
-
Lyse the macrophages with a suitable lysis buffer.
-
Perform serial dilutions of the lysate and plate on TSA.
-
Incubate overnight at 37°C and count the CFU. A bactericidal effect is generally considered a reduction of ≥2 log10 CFU from the initial intracellular inoculum.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Intracellular activity of this compound (T-3262) against Salmonella enteritidis and ability to penetrate into tissue culture cells of human origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular activity of this compound (T-3262) against Salmonella enteritidis and ability to penetrate into tissue culture cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
Determining Tosufloxacin Dosage for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the appropriate dosage of Tosufloxacin (TFLX) in in vivo mouse studies. The information is compiled from various preclinical studies to guide researchers in designing effective experiments for evaluating the efficacy of this fluoroquinolone antibiotic.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Establishing the correct dosage in preclinical animal models is a critical step in the drug development process. This document outlines dosages used in published mouse studies for different infection models and provides detailed protocols for key experiments.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes quantitative data from various in vivo mouse studies involving this compound administration. This allows for easy comparison of dosages across different experimental setups.
| Mouse Strain | Infection Model | Bacterial Strain | This compound Dose | Administration Route | Treatment Schedule | Key Outcomes |
| Not Specified | Pneumonia | Penicillin-Resistant Streptococcus pneumoniae (PRSP) | Not Specified | Not Specified | Not Specified | Reduced viable bacterial cell counts in the lungs compared to other antibiotics.[1][2] |
| Not Specified | Pneumonia | Mycoplasma pneumoniae | 12 mg/kg | Oral (by gavage) | Twice daily | Effective in treating pneumonia.[3] |
| Male C57BL/6J mice | Neurobehavioral and gut microbiota analysis (no infection) | Not Applicable | Up to 300 mg/kg | In drinking water | For two consecutive weeks | Provided a documented upper range for oral administration.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in replicating and adapting these studies.
Murine Model of Bacterial Pneumonia
This protocol is a generalized procedure based on common practices for inducing pneumonia in mice to test antibiotic efficacy.
a. Animal Model:
-
Species: Mouse (specific pathogen-free).
-
Strain: BALB/c or C57BL/6 are commonly used.
-
Age: 6-8 weeks.
-
Sex: Male or female, housed separately.
b. Induction of Pneumonia:
-
Culture the desired bacterial strain (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae) to mid-log phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Intratracheally or intranasally instill a specific volume (e.g., 50 µL) of the bacterial suspension into the lungs of the mice.
c. This compound Administration:
-
Preparation: Prepare a fresh solution or suspension of this compound in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose).
-
Administration: Administer the prepared this compound solution orally via gavage at the predetermined dosages (e.g., 12 mg/kg). The volume administered should be based on the individual mouse's body weight.
-
Frequency: Administer the treatment as required by the experimental design (e.g., twice daily) for a specified duration (e.g., 3-7 days).
d. Evaluation of Efficacy:
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Compare the bacterial load in the this compound-treated groups to the vehicle-treated control group to determine the reduction in bacterial burden.
Systemic Infection Model
This protocol describes a general method for establishing a systemic bacterial infection in mice.
a. Animal Model:
-
As described in the pneumonia model.
b. Induction of Systemic Infection:
-
Prepare the bacterial inoculum as described previously.
-
Inject the bacterial suspension intraperitoneally (IP) at a predetermined lethal or sublethal dose.
c. This compound Administration:
-
Follow the same procedure for preparation and administration as described in the pneumonia model. Oral or parenteral (subcutaneous or intravenous) routes can be used depending on the pharmacokinetic properties being investigated.
d. Evaluation of Efficacy:
-
Survival: Monitor the survival of the mice over a set period (e.g., 7-14 days).
-
Bacterial Load in Blood and Organs: At specific time points, collect blood samples to determine the level of bacteremia. Euthanize a subset of animals to harvest organs such as the spleen and liver to quantify the bacterial burden in these tissues.
Mandatory Visualization
The following diagrams illustrate key logical workflows relevant to determining this compound dosage in in vivo mouse studies.
Caption: Workflow for determining in vivo dosage.
Caption: In vivo efficacy study workflow.
References
- 1. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Efficacy of Macrolides, Minocycline, and this compound against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of early-life this compound tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice [jstage.jst.go.jp]
Application Notes and Protocols for Assessing Tosufloxacin Synergy with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat resistance. This document provides detailed protocols for assessing the synergistic potential of Tosufloxacin, a fluoroquinolone antibiotic, when used in combination with β-lactam antibiotics. The primary methodologies covered are the checkerboard assay for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve analysis for evaluating the dynamics of bacterial killing. Understanding the interaction between these two classes of antibiotics is crucial for developing effective therapeutic strategies. Recent studies have shown that combinations of fluoroquinolones and β-lactams can exhibit in vitro and in vivo synergy against various Gram-negative bacilli.[1]
Mechanisms of Action and Potential for Synergy
β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] Fluoroquinolones, such as this compound, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] The combination of these two distinct mechanisms of action forms the basis for potential synergistic interactions. By weakening the cell wall, β-lactams may enhance the penetration of this compound to its intracellular targets. Conversely, the inhibition of DNA replication by this compound can complement the bactericidal activity of β-lactams. Some studies suggest that the combination of a fluoroquinolone with a β-lactam can be synergistic against various bacterial isolates.[1][3]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[4][5][6]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a β-lactam antibiotic, both alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
This compound powder
-
β-lactam antibiotic powder (e.g., Ceftriaxone, Piperacillin)
-
Appropriate bacterial strains (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in a suitable solvent at a concentration of 10 mg/mL. Further dilute the stocks in CAMHB to create working solutions at concentrations that are multiples of the expected MICs.[6]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the β-lactam antibiotic.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound.
-
The resulting plate will contain a grid of antibiotic combinations.[4][7]
-
Include control wells: Row H for this compound alone, Column 11 for the β-lactam alone, and a growth control well with no antibiotics.[7]
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well with 100 µL of the bacterial inoculum.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
Data Presentation and Interpretation:
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of this compound (FICA) = MIC of this compound in combination / MIC of this compound alone
-
FIC of β-lactam (FICB) = MIC of β-lactam in combination / MIC of β-lactam alone
The Fractional Inhibitory Concentration Index (FICI) is the sum of the individual FICs:
The results are interpreted as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1 | Additive |
| > 1 to 4 | Indifference |
| > 4 | Antagonism |
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time and can confirm synergistic interactions observed in checkerboard assays.[11][12]
Objective: To assess the rate of bacterial killing by this compound and a β-lactam antibiotic, alone and in combination, over a 24-hour period.
Materials:
-
This compound and β-lactam antibiotic
-
Log-phase bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Preparation: Prepare antibiotic solutions at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC). Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to approximately 5 x 10^5 CFU/mL in CAMHB.[13]
-
Experimental Setup:
-
Set up flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a selected concentration)
-
β-lactam alone (at a selected concentration)
-
This compound and β-lactam in combination
-
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.[13]
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Data Presentation and Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
| Time-Kill Curve Data Summary |
| Condition |
| Growth Control |
| This compound (0.5 x MIC) |
| β-lactam (0.5 x MIC) |
| Combination |
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Analysis.
Caption: Potential Mechanism of Synergy.
References
- 1. β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. emerypharma.com [emerypharma.com]
- 8. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 9. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Time-Kill Curve Analysis of Tosufloxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro time-kill curve analysis for Tosufloxacin, a fluoroquinolone antibiotic. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the assessment of the bactericidal activity of this compound against various bacterial pathogens.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death.[1][2] Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This technique provides valuable insights into the pharmacodynamics of a drug, demonstrating the rate and extent of bacterial killing at different concentrations.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Topoisomerase IV, on the other hand, is crucial for the separation of daughter DNA strands following replication. The inhibition of these enzymes by this compound leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Data Presentation
The following tables summarize illustrative data from in vitro time-kill curve analyses of this compound against common respiratory pathogens. This data is representative of the bactericidal activity reported in the literature, where this compound has been shown to be effective against strains such as penicillin-resistant Streptococcus pneumoniae (PRSP) and β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR).[1][3]
Disclaimer: The quantitative data presented in the following tables are illustrative and intended to represent the expected outcomes of a time-kill curve analysis based on qualitative descriptions of this compound's bactericidal activity. For specific research applications, it is imperative to generate experimental data under controlled laboratory conditions.
Table 1: Illustrative Time-Kill Curve Data for this compound against Streptococcus pneumoniae
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 4x MIC) | Log10 CFU/mL (this compound at 8x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 | 3.8 |
| 4 | 7.2 | 4.1 | 3.0 | <3.0 |
| 8 | 8.5 | 3.5 | <3.0 | <3.0 |
| 24 | 9.1 | 3.2 | <3.0 | <3.0 |
Table 2: Illustrative Time-Kill Curve Data for this compound against Haemophilus influenzae
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 10x MIC) | Log10 CFU/mL (this compound at 100x MIC) |
| 0 | 6.1 | 6.1 | 6.1 | 6.1 |
| 2 | 6.8 | 5.0 | 4.2 | 3.5 |
| 4 | 7.5 | 3.9 | <3.1 | <3.1 |
| 8 | 8.8 | 3.2 | <3.1 | <3.1 |
| 24 | 9.3 | <3.1 | <3.1 | <3.1 |
Experimental Protocols
The following is a detailed protocol for performing an in vitro time-kill curve analysis of this compound.
Materials
-
This compound analytical standard
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, Haemophilus influenzae ATCC 49247)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) or other appropriate solid medium
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator
-
Spiral plater or manual plating supplies
Methods
-
Preparation of Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of appropriate broth medium.
-
Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an optical density of 0.08-0.1 at 625 nm).
-
Dilute the bacterial suspension in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water, DMSO).
-
From the stock solution, prepare serial dilutions in the test broth to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the Minimum Inhibitory Concentration [MIC] of the test organism).
-
Include a growth control tube containing only the broth and the bacterial inoculum, and a sterility control tube with broth only.
-
-
Time-Kill Assay Procedure:
-
Dispense the prepared this compound dilutions and the growth control into sterile culture tubes.
-
Add the standardized bacterial inoculum to each tube to achieve the final target starting density.
-
Incubate all tubes at 35-37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS to neutralize the antibiotic carryover effect.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction in CFU/mL.
-
Conclusion
This compound demonstrates significant in vitro bactericidal activity against a variety of clinically relevant pathogens. Time-kill curve analysis is an essential tool for characterizing the pharmacodynamics of this antibiotic, providing valuable data on its concentration-dependent killing and the time course of its antibacterial effects. The protocols and illustrative data presented in these application notes serve as a guide for researchers and scientists in the evaluation of this compound's efficacy and in the broader context of antimicrobial drug development.
References
Application Notes and Protocols: Use of Tosufloxacin in Treating Infections in Immunocompromised Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic with established in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][3] While clinical data exists for its use in various infections, its application in immunocompromised hosts, who are particularly vulnerable to opportunistic and multidrug-resistant pathogens, warrants specific investigation. Animal models of immunosuppression are critical for preclinical evaluation of antimicrobial efficacy, pharmacokinetics, and pharmacodynamics in a setting that mimics the compromised host environment.
These application notes provide a framework for researchers to evaluate the efficacy of this compound in established immunocompromised animal models, particularly the neutropenic thigh infection model. The protocols are based on well-validated methodologies for testing antimicrobial agents in vivo.
Data Presentation: In Vitro Efficacy of this compound
While published in vivo efficacy data for this compound in immunocompromised animal models is limited, its potent in vitro activity provides a strong rationale for such studies. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against key bacterial pathogens.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | Clinical Isolates | 0.12 | 0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | Clinical Isolates | 0.25 | 0.5 |
| Staphylococcus aureus (methicillin-susceptible) | ATCC 29213 | - | 0.063 |
| Staphylococcus aureus (methicillin-resistant) | Clinical Isolates | 0.063 | 0.063 |
Data compiled from multiple sources.[2][4][5]
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | Clinical Isolates | ≤0.06 | ≤0.06 |
| Moraxella catarrhalis | Clinical Isolates | ≤0.06 | ≤0.06 |
| Klebsiella pneumoniae | Clinical Isolates | - | >16.0 |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 | 2.0 |
Data compiled from multiple sources.[2][4][5]
Experimental Protocols
The following protocols describe the neutropenic mouse thigh infection model, a standard and highly reproducible model for evaluating the in vivo efficacy of antimicrobial agents.
Induction of Neutropenia
Objective: To render mice immunocompromised by depleting their neutrophil population.
Materials:
-
Cyclophosphamide
-
Sterile saline for injection
-
6-8 week old female ICR or Swiss Webster mice
-
Sterile syringes and needles
Protocol:
-
Prepare a sterile solution of cyclophosphamide in saline at a concentration of 20 mg/mL.
-
Administer cyclophosphamide via intraperitoneal (IP) injection. A commonly used regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection.
-
This regimen typically induces profound neutropenia (absolute neutrophil count <100 cells/µL) for 3-5 days, coinciding with the infection and treatment period.
Thigh Infection Model
Objective: To establish a localized bacterial infection in the thigh muscle of neutropenic mice.
Materials:
-
Log-phase culture of the desired bacterial strain (e.g., S. aureus, P. aeruginosa)
-
Sterile saline or appropriate broth
-
Spectrophotometer
-
Sterile syringes and needles
Protocol:
-
Culture the bacterial strain to mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in sterile saline to a desired concentration (e.g., 10^6 - 10^7 CFU/mL). The inoculum size may need to be optimized for each bacterial strain.
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial suspension directly into the thigh muscle of one or both hind limbs.
-
Allow the infection to establish for a set period, typically 2 hours, before initiating treatment.
This compound Administration and Efficacy Assessment
Objective: To treat the established infection with this compound and evaluate its efficacy.
Materials:
-
This compound powder
-
Vehicle for administration (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (for oral administration) or sterile syringes and needles (for subcutaneous administration)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Agar plates for bacterial culture
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle. A range of doses should be tested to determine the dose-response relationship.
-
At 2 hours post-infection, begin treatment with this compound. Administration can be oral (gavage) or subcutaneous. The frequency of administration (e.g., once, twice, or three times daily) should be based on the pharmacokinetic profile of this compound in mice.
-
A control group of infected mice should receive the vehicle only.
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the infected thigh muscle(s).
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by comparing the bacterial load (log10 CFU/g of tissue) in the this compound-treated groups to the vehicle-treated control group at the end of the experiment.
Visualizations
Mechanism of Action of this compound```dot
Caption: Workflow for the neutropenic thigh infection model.
Conclusion and Future Directions
The potent in vitro activity of this compound against a range of clinically relevant bacteria, including drug-resistant strains, suggests its potential as a valuable therapeutic agent in immunocompromised individuals. The experimental protocols outlined here provide a robust framework for the in vivo evaluation of this compound in a neutropenic mouse model. Further research is critically needed to generate in vivo efficacy data, which will be essential for establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful treatment outcomes. Such studies will be instrumental in guiding the potential clinical application of this compound in the management of infections in immunocompromised patients. It is also recommended that these studies include a comparative arm with other fluoroquinolones to better define the therapeutic niche of this compound.
References
- 1. What is this compound Tosilate Hydrate used for? [synapse.patsnap.com]
- 2. [Antibacterial activity of this compound against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 4. Antimicrobial activities of this compound against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella branhamella catarrhalis isolated from otolaryngological infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tosufloxacin Solubility with Cyclodextrins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the low water solubility of Tosufloxacin (TFLX) using cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: Why are cyclodextrins used to improve the solubility of this compound?
A1: this compound is a fluoroquinolone antibacterial agent with very low water solubility, which can limit its oral bioavailability.[1] Cyclodextrins (CDs), particularly modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are used as solubilizing carriers.[1][2] Their unique structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate poorly soluble drug molecules like TFLX, forming an inclusion complex. This complexation effectively increases the aqueous solubility and dissolution rate of the drug.[1][3]
Q2: Which type of cyclodextrin is most effective for this compound?
A2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in increasing the water solubility of this compound tosylate.[1][4] Natural cyclodextrins can have drawbacks such as low aqueous solubility and potential nephrotoxicity, which are mitigated by using modified derivatives like HP-β-CD.[1][4]
Q3: What methods can be used to prepare this compound-cyclodextrin inclusion complexes?
A3: Several methods are available for preparing TFLX-CD inclusion complexes, including:
-
Solvent Evaporation Method: This method has been reported to be highly effective, resulting in a significant increase in water solubility and dissolution.[2][5][6]
-
Solution-Enhanced Dispersion with Supercritical CO2 (SEDS) [3]
The choice of method can influence the efficiency of complexation and the final properties of the inclusion complex.[2][6]
Q4: How can I confirm the formation of a this compound-cyclodextrin inclusion complex?
A4: The formation of an inclusion complex can be confirmed by various analytical techniques that detect changes in the physicochemical properties of the drug and cyclodextrin. These include:
-
Differential Scanning Calorimetry (DSC): Changes in the thermal profile, such as the disappearance or shifting of the drug's melting peak, indicate complex formation.[1][4]
-
Powder X-ray Diffractometry (PXRD): A change from a crystalline to an amorphous state, evidenced by the disappearance of sharp diffraction peaks of the drug, suggests inclusion.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Shifts or changes in the intensity of characteristic absorption peaks of TFLX can indicate interaction with the cyclodextrin.[1][4]
-
Scanning Electron Microscopy (SEM): Morphological changes in the particles of the complex compared to the individual components can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D ROESY can provide detailed information about the interaction and the geometry of the inclusion complex in solution.[1]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Complexation
-
Possible Cause: Suboptimal molar ratio of this compound to cyclodextrin.
-
Troubleshooting Step: Conduct a phase solubility study to determine the optimal stoichiometric ratio for complexation.[1][4] A 1:1 molar ratio is often a good starting point for TFLX and HP-β-CD.[8]
-
Possible Cause: Inefficient preparation method.
-
Troubleshooting Step: The solvent evaporation method has been shown to be highly efficient for TFLX/HP-β-CD complexation.[2][6] If using other methods like grinding or sonication, ensure sufficient time and energy input. For the solvent evaporation method, ensure complete dissolution of both components in their respective solvents before mixing.[1]
-
Possible Cause: Inappropriate solvent selection.
-
Troubleshooting Step: Methanol for this compound and distilled water for HP-β-CD have been successfully used.[1] Ensure the solvents are of analytical grade.
Issue 2: Amorphous Product Not Obtained (as confirmed by PXRD)
-
Possible Cause: Incomplete inclusion of the crystalline drug.
-
Troubleshooting Step: Increase the complexation time or temperature during preparation. For the solvent evaporation method, an optimal temperature of 70°C and a time of 1 hour have been reported.[4] Ensure rapid solvent removal to prevent recrystallization of the drug.
-
Possible Cause: Presence of uncomplexed drug.
-
Troubleshooting Step: Re-evaluate the molar ratio. An excess of cyclodextrin may be necessary to ensure complete encapsulation of the drug.
Issue 3: Inconsistent Dissolution Profile
-
Possible Cause: Heterogeneity of the prepared inclusion complex.
-
Troubleshooting Step: Ensure thorough mixing during the preparation process. For the solvent evaporation method, maintain constant stirring.[2] For solid-state methods like grinding, ensure uniform particle size reduction.
-
Possible Cause: Aggregation of the inclusion complex particles.
-
Troubleshooting Step: Consider the use of a small amount of a water-soluble polymer during preparation to prevent aggregation.[9]
Experimental Protocols
Phase Solubility Study
This protocol is based on the method established by Higuchi and Connors.[1][4]
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 8, 12, 16, 20 mM).[1][4]
-
Add an excess amount of this compound to each HP-β-CD solution in sealed containers.
-
Shake the suspensions at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, filter the suspensions through a 0.22 μm membrane filter to remove the undissolved TFLX.[1][4]
-
Determine the concentration of dissolved TFLX in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at 269 nm.[1][7]
-
Plot the concentration of dissolved TFLX against the concentration of HP-β-CD to obtain a phase solubility diagram. The slope of this plot can be used to calculate the stability constant (Kc) of the inclusion complex.
Preparation of Inclusion Complex: Solvent Evaporation Method
-
Dissolve a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 2:1) in their respective solvents. TFLX can be dissolved in methanol, and HP-β-CD in distilled water.[1][2]
-
Mix the two solutions and stir continuously at a controlled temperature (e.g., 70°C) for a defined period (e.g., 1 hour).[4]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid product in a vacuum oven to remove any residual solvent.
-
Store the final inclusion complex powder in a desiccator.
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) | Fold Increase |
| Water | ~11.66 | - |
| This compound/HP-β-CD Inclusion Complex in Water | 489.87[3] | ~42-fold[5] |
Table 2: Dissolution of this compound and its Formulations
| Formulation | Dissolution Medium | Cumulative Dissolution (%) after 90 min |
| Pure this compound | Ultrapure Water | < 13.99[2][3] |
| Physical Mixture (TFLX + HP-β-CD) | Ultrapure Water | 20.74[2] |
| Inclusion Complex (Solvent Evaporation) | Ultrapure Water | 64.39[2][6] |
| Inclusion Complex (Grinding Method) | Ultrapure Water | 42.37[2][6] |
| Inclusion Complex (Ultrasonic Method) | Ultrapure Water | 40.00[2][6] |
| Inclusion Complex (Freeze-Drying Method) | Ultrapure Water | 36.08[2][6] |
Visualizations
Caption: Experimental workflow for preparing this compound/HP-β-CD inclusion complex.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tosufloxacin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Tosufloxacin in cell culture media.
Troubleshooting Guide: A Step-by-Step Approach to Resolving this compound Precipitation
Researchers encountering this compound precipitation during their cell culture experiments can follow this systematic guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the key checkpoints and solutions for troubleshooting this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: Why did this compound precipitate when I added it to my cold cell culture medium?
A1: Temperature is a critical factor in the solubility of many compounds, including this compound. Adding a concentrated stock solution to cold media can cause a rapid decrease in the local temperature of the solvent, reducing the solubility of this compound and leading to precipitation.[1] It is recommended to warm the cell culture medium to room temperature or 37°C before adding any supplements.[2][3]
Q2: I dissolved this compound directly in PBS, and it precipitated. What went wrong?
A2: this compound, particularly in its tosylate salt form, has low solubility in aqueous buffers like PBS.[4][5] To prevent precipitation, it is best to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4][6] This stock can then be further diluted into the cell culture medium.
Q3: What is the recommended method for preparing a this compound stock solution and adding it to the media?
A3: A detailed protocol is provided below. The key steps are to use DMSO as the initial solvent and to add the stock solution to the media slowly and with agitation to allow for even dispersion.
Q4: Can the pH of my cell culture medium affect this compound solubility?
A4: Yes, the solubility of fluoroquinolones like this compound is pH-dependent.[7] this compound is a zwitterionic molecule with pKa values of 5.8 and 8.7, and it exhibits poor solubility around neutral pH (e.g., pH 6.5).[8] Significant shifts in the pH of your culture medium, which can be caused by factors like incorrect CO2 levels in the incubator or microbial contamination, can lead to this compound precipitation.[2]
Q5: I noticed precipitation after a few days of culturing my cells with this compound. What could be the cause?
A5: Delayed precipitation can be due to several factors:
-
Media Evaporation: Over time, especially in incubators with low humidity, the media can evaporate, increasing the concentration of all its components, including this compound, potentially exceeding its solubility limit.[9]
-
Temperature Fluctuations: Frequent opening of the incubator door or equipment malfunction can lead to temperature cycles that promote precipitation.
-
Interaction with Cellular Debris: As the cell culture progresses, the accumulation of cellular debris and secreted metabolites can alter the composition of the medium and potentially seed the precipitation of the drug.
Q6: Could interactions with other media components, like metal ions, cause precipitation?
A6: Fluoroquinolones are known to chelate metal cations, which are present in cell culture media.[10] While some studies suggest this can decrease solubility, others indicate it might increase it. The overall effect can be complex and depends on the specific fluoroquinolone and the composition of the medium. If you are using a custom or highly supplemented medium, consider potential interactions with divalent cations.
Experimental Protocols
Protocol for Preparing and Using this compound in Cell Culture
-
Reconstitution of this compound:
-
Weigh the desired amount of this compound tosylate powder in a sterile microcentrifuge tube.
-
Add pure, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).[4]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.[9]
-
-
Supplementing Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your medium.
-
While gently swirling the warmed medium, add the this compound stock solution dropwise. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Once the this compound is added, sterile-filter the final medium if desired, although this is not typically necessary if aseptic techniques are followed.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Temperature | pH | Notes |
| DMSO | ~30 mg/mL | Room Temp. | N/A | Recommended for primary stock solution.[4][5] |
| DMSO | 100 mg/mL | Room Temp. | N/A | Another reported high solubility.[6] |
| Dimethyl formamide (DMF) | ~30 mg/mL | Room Temp. | N/A | An alternative organic solvent.[5] |
| Ethanol | Slightly soluble | Room Temp. | N/A | Not ideal for high-concentration stocks.[4][5] |
| 1:2 DMSO:PBS Solution | ~0.33 mg/mL | Room Temp. | 7.2 | Illustrates the significant drop in solubility in aqueous buffer.[4][5] |
| Water | Very low solubility | Room Temp. | Neutral | Direct dissolution in water is not recommended.[11] |
| Aqueous Buffer | Poor solubility | 37°C | 6.5 | Equilibrium solubility is very low (2.1 µg/mL).[8] |
References
- 1. google.com [google.com]
- 2. adl.usm.my [adl.usm.my]
- 3. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissolution Profile of this compound Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
Tosufloxacin stability in different laboratory storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tosufloxacin under various laboratory storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound tosylate powder?
For optimal stability, this compound tosylate powder should be stored in a desiccated environment at temperatures between -10°C and -25°C. It is crucial to protect the compound from direct sunlight, heat, and moisture.[1]
Q2: How stable is this compound in aqueous solutions?
As a fluoroquinolone, this compound's stability in solution is influenced by temperature, pH, and light exposure. Quinolones, as a class, demonstrate excellent long-term stability in aqueous solutions when stored at 37°C for extended periods, though specific stability will vary.[2] For routine laboratory use, it is advisable to prepare solutions fresh. If short-term storage is necessary, solutions should be kept refrigerated (2-8°C), protected from light, and used promptly.
Q3: My experiment involves light exposure. Is this compound photostable?
No, this compound is sensitive to light. Exposure to natural sunlight can lead to significant degradation, affecting both the color and the active content of the compound.[3] Therefore, all experiments involving this compound solutions should be conducted in light-protected conditions (e.g., using amber vials or covering glassware with aluminum foil).
Q4: I need to dissolve this compound for my experiment. What solvents are recommended?
This compound tosylate has very low solubility in water.[3][4] For analytical purposes, Dimethyl sulfoxide (DMSO) can be used, with a reported solubility of up to 2 mg/mL. The tosylate salt form is specifically used to enhance its stability and solubility.[5] For creating inclusion complexes to improve aqueous solubility, methanol has been used to dissolve this compound before combining it with an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).[4]
Q5: What are "forced degradation" or "stress studies," and why are they relevant for this compound?
Forced degradation studies are a critical part of drug development that involves exposing the drug to conditions more severe than standard accelerated stability testing.[6] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6][7] For this compound, this involves subjecting it to stress from hydrolysis (acid and base), oxidation, heat (thermolysis), and light (photolysis) to understand its intrinsic stability.[6]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action & Troubleshooting |
| Discoloration of this compound powder or solution. | Light exposure or thermal stress. | Discard the sample. Ensure all future storage is in light-protected containers and within the recommended temperature range (-10 to -25°C for powder).[1] Prepare fresh solutions and protect them from light. |
| Unexpected peaks in HPLC chromatogram. | Sample degradation. | This indicates the presence of degradation products. Review your sample preparation and storage procedures. Ensure diluents are appropriate and that the sample has not been exposed to excessive heat, light, or extreme pH. A forced degradation study can help identify these peaks. |
| Low or inconsistent assay results. | Degradation of the active pharmaceutical ingredient (API). | Verify the storage conditions of your stock material and solutions. As quinolones can degrade,[2] always use freshly prepared standards and samples for quantitative analysis or validate the stability of your solutions over the intended period of use. |
| Poor aqueous solubility. | Intrinsic property of this compound. | This compound has low water solubility.[3][4] Consider using DMSO for stock solutions or preparing an inclusion complex with HP-β-CD to enhance aqueous solubility and stability.[3][4] |
Summary of Stability under Forced Degradation Conditions
Forced degradation studies are essential to understand the chemical behavior of a molecule.[7] The following table summarizes the typical conditions used for such studies, which are applicable to this compound to determine its degradation profile. The goal is typically to achieve 1% to 30% degradation to ensure that the analytical method is capable of detecting impurities.[7]
| Stress Condition | Typical Reagents & Conditions | Purpose |
| Acid Hydrolysis | Reflux with 0.1N to 1M HCl at 60-70°C.[7][8] | To identify degradation products formed in acidic environments. |
| Alkaline Hydrolysis | Reflux with 0.1N to 1M NaOH at 60-70°C.[7][8] | To identify degradation products formed in alkaline environments. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂) at room temperature or 40°C.[8] | To assess susceptibility to oxidative degradation. |
| Thermal Degradation | Solid or solution stored at 40°C to 80°C (commonly 70°C) with controlled humidity.[7] | To evaluate the effect of high temperatures on chemical stability. |
| Photolytic Degradation | Exposing the drug substance (solid or in solution) to a combination of visible and UV light. | To determine the drug's sensitivity to light and identify photodegradation products.[7] |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines the methodology for investigating the stability of this compound under various stress conditions, as recommended by regulatory guidelines.[6][7][8]
Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.[9]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a methanol/water mixture) at a known concentration.
-
Acid Hydrolysis:
-
Treat the this compound solution with an equal volume of 0.1N HCl.
-
Reflux the mixture at 60°C for a specified period (e.g., 30 minutes to several hours).[7]
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1N NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Treat the this compound solution with an equal volume of 0.1N NaOH.
-
Reflux the mixture at 60°C for a specified period.[7]
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified duration (e.g., up to 7 days).[8]
-
Monitor the sample at regular intervals and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of this compound powder in a petri dish and expose it to a high temperature (e.g., 70°C) in a thermostatically controlled oven.[7]
-
At selected time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source that provides both UV and visible output.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at various time points.
-
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for a typical forced degradation study of this compound.
Conceptual Degradation Pathways
Caption: Conceptual overview of potential this compound degradation pathways.
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Investigating Efflux Pump-Mediated Resistance to Tosufloxacin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to Tosufloxacin.
Frequently Asked Questions (FAQs)
Q1: What is efflux pump-mediated resistance?
Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively extrude toxic substances, including antibiotics like this compound, from the cell.[1][2] This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance.[3] Overexpression of these pumps is a common cause of multidrug resistance (MDR) in bacteria.[4]
Q2: Which efflux pumps are likely involved in this compound resistance?
While specific data for this compound is emerging, it belongs to the fluoroquinolone class. Efflux pumps from the Resistance-Nodulation-Division (RND) superfamily, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to fluoroquinolone resistance in Gram-negative bacteria.[3][4] In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS), like NorA in Staphylococcus aureus, are predominantly involved.[3]
Q3: How can I determine if efflux is the cause of this compound resistance in my bacterial isolates?
The primary method is to determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of an efflux pump inhibitor (EPI).[5] A significant reduction (typically a four-fold or greater decrease) in the MIC value when the EPI is present suggests that an efflux pump is contributing to the resistance.[5] Further confirmation can be obtained by quantifying the expression of known efflux pump genes using real-time quantitative PCR (RT-qPCR).
Q4: What are common efflux pump inhibitors (EPIs) used in these experiments?
Commonly used broad-spectrum EPIs include Phenylalanine-arginine β-naphthylamide (PAβN), which is often used for Gram-negative bacteria, and reserpine for Gram-positive bacteria.[6] It is important to note that some EPIs, like PAβN, may have other effects on the bacterial cell, such as permeabilizing the outer membrane at higher concentrations, which should be considered when interpreting results.[4][7]
Q5: Besides efflux pumps, what are other mechanisms of resistance to fluoroquinolones like this compound?
Other significant resistance mechanisms include:
-
Target modification: Mutations in the quinolone resistance-determining regions (QRDRs) of the target enzymes, DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes).
-
Reduced permeability: Alterations in the bacterial outer membrane porins that limit the influx of the drug.
-
Plasmid-mediated resistance: Acquisition of resistance genes (e.g., qnr genes) on mobile genetic elements.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
-
Question: My MIC values for the same isolate vary significantly between experiments. What could be the cause?
-
Answer:
-
Inoculum Density: Ensure the bacterial suspension is standardized accurately to a 0.5 McFarland standard. A denser or more sparse inoculum will lead to higher or lower MICs, respectively.
-
Media and Reagents: Use fresh, properly prepared Mueller-Hinton Broth (MHB). The performance of antibiotics can be affected by the pH and cation concentration of the media.
-
Incubation Conditions: Maintain consistent incubation temperature (e.g., 37°C) and duration (18-24 hours). Variations can affect bacterial growth and, consequently, the apparent MIC.
-
This compound Stability: Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). Degradation of the antibiotic will lead to artificially high MICs.
-
Issue 2: No Significant MIC Reduction with an Efflux Pump Inhibitor
-
Question: I don't see a ≥4-fold drop in the this compound MIC when I add PAβN, but I still suspect efflux. Why might this be?
-
Answer:
-
EPI Concentration: The concentration of the EPI might be suboptimal. It's advisable to perform a dose-response experiment to determine the highest non-toxic concentration of the EPI for your specific bacterial strain.
-
Dominant Resistance Mechanism: Efflux may not be the primary mechanism of resistance. The isolate might have high-level resistance due to target site mutations, which would not be affected by an EPI. Consider sequencing the QRDRs of the gyrA and parC genes.
-
Specific Efflux Pump: The efflux pump responsible for this compound resistance in your isolate may not be inhibited by the EPI you are using. PAβN is effective against many RND pumps but may not inhibit all efflux pumps.
-
EPI Inactivity: Ensure your EPI stock solution is active and has been stored correctly.
-
Issue 3: High Background in Ethidium Bromide (EtBr) Efflux Assay
-
Question: The fluorescence signal in my EtBr efflux assay is high even before I energize the cells, making it difficult to measure efflux. What can I do?
-
Answer:
-
Incomplete Washing: Ensure that the cells are washed thoroughly to remove all extracellular EtBr after the loading phase. Centrifuge the cells and resuspend them in fresh buffer multiple times.
-
Membrane Integrity: Damaged cell membranes can lead to increased EtBr uptake and high background fluorescence. Handle the cells gently during washing steps and avoid harsh vortexing.
-
Loading Concentration/Time: Optimize the EtBr concentration and loading time. Too high a concentration or too long an incubation can lead to excessive intracellular accumulation and difficulty in measuring the efflux rate.
-
Data Presentation
Table 1: Example MIC Data for a Fluoroquinolone with and without an Efflux Pump Inhibitor (EPI)
| Isolate ID | Bacterial Species | Fluoroquinolone MIC (µg/mL) | Fluoroquinolone + EPI (25 µg/mL PAβN) MIC (µg/mL) | Fold Reduction in MIC | Interpretation |
| WT-1 | P. aeruginosa | 2 | 2 | 1 | No significant efflux |
| R-1 | P. aeruginosa | 32 | 4 | 8 | Efflux pump activity indicated |
| R-2 | P. aeruginosa | 64 | 32 | 2 | Other resistance mechanisms may be dominant |
| R-3 | E. coli | 16 | 1 | 16 | Efflux pump activity indicated |
Note: This table presents example data. Researchers should determine the MICs for their specific isolates and this compound.
Table 2: Example RT-qPCR Data for Efflux Pump Gene Expression
| Isolate ID | Target Gene | Relative Gene Expression (Fold Change vs. WT-1) | Interpretation |
| WT-1 | mexB | 1.0 | Baseline expression |
| R-1 | mexB | 12.5 | Overexpression |
| R-2 | mexB | 1.8 | No significant overexpression |
| R-3 | acrB | 15.2 | Overexpression |
Note: This table presents example data. The choice of target genes will depend on the bacterial species being investigated.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Preparation of this compound Stock: Prepare a stock solution of this compound at 100x the highest desired final concentration in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Preparation of Inoculum:
-
Pick several colonies of the test bacterium from a fresh agar plate and suspend them in Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last column.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay with an Efflux Pump Inhibitor
This assay is used to assess the synergistic effect of this compound and an EPI.
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of this compound as described in the MIC protocol.
-
Along the y-axis, prepare serial dilutions of the EPI (e.g., PAβN).
-
-
Drug Combination: The result is a matrix where each well contains a unique combination of this compound and EPI concentrations.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis:
-
Determine the MIC of this compound in the presence of each concentration of the EPI.
-
A significant reduction (≥4-fold) in the this compound MIC at a sub-inhibitory concentration of the EPI indicates efflux pump activity.
-
Mandatory Visualizations
Caption: Mechanism of RND-type efflux pump-mediated resistance.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting flowchart for inconsistent MIC results.
References
- 1. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. Enhancement of the mexAB-oprM Efflux Pump Expression by a Quorum-Sensing Autoinducer and Its Cancellation by a Regulator, MexT, of the mexEF-oprN Efflux Pump Operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimizing Tosufloxacin in Anti-Biofilm Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Tosufloxacin to combat bacterial biofilms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?
A: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of planktonic (free-floating) bacteria.[1] In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill all microorganisms within a pre-formed, mature biofilm.[2] Due to the protective nature of the biofilm's extracellular matrix and the physiological state of the embedded bacteria, the MBEC is often significantly higher—sometimes hundreds to thousands of times—than the MIC for the same organism and antibiotic.[2][3][4] Therefore, relying solely on MIC values is inadequate for predicting efficacy against biofilm-related infections.[1][5]
Q2: My anti-biofilm assay results with this compound are inconsistent. What are the common causes?
A: Inconsistency in biofilm assays can stem from several factors:
-
Inoculum Preparation: The growth phase and density of the initial bacterial culture can significantly affect the rate and extent of biofilm formation. Standardize your protocol to use bacteria from the same growth phase (e.g., mid-logarithmic) for each experiment.
-
Biofilm Age and Maturity: The susceptibility of a biofilm to antimicrobials can change as it matures. Ensure that you are treating biofilms of a consistent age (e.g., 24-hour or 48-hour biofilms) across all experiments.
-
Washing Steps: Inadequate or overly aggressive washing can lead to high variability. Gentle, consistent washing is crucial to remove planktonic cells without dislodging the biofilm itself.
-
Nutrient Conditions: The composition of the growth medium can influence biofilm architecture and antibiotic tolerance. Use the same media batch for comparative experiments. Starvation conditions, for instance, have been shown to increase the tolerance of E. coli biofilms to fluoroquinolones.[6][7]
-
Plasticware and Surface Effects: Different types of microtiter plates (e.g., polystyrene, polypropylene) have different surface properties that affect bacterial attachment. Use the same type of plate for all related assays to ensure consistency.
Q3: I am not observing a significant anti-biofilm effect with this compound at its reported MIC. Why is this?
A: This is a common and expected observation. Bacteria within a biofilm are phenotypically more resistant than their planktonic counterparts.[8] The biofilm's extracellular polymeric substance (EPS) matrix can act as a diffusion barrier, preventing this compound from reaching the cells in the deeper layers.[9] Furthermore, cells within the biofilm, especially persister cells, are often in a slow-growing or dormant metabolic state, making them less susceptible to antibiotics like fluoroquinolones that target DNA replication.[6] You will likely need to test concentrations well above the MIC, which is why determining the MBEC is critical.[3]
Q4: How long should I expose the biofilm to this compound?
A: Exposure time is a critical parameter. Studies have shown that the MBEC can decrease with longer antimicrobial exposure times.[2] For example, the MBEC for some bacteria against certain antibiotics was lower after a 5-day exposure compared to a 1-day exposure.[2] While many protocols use a standard 24-hour exposure, it is advisable to perform a time-kill study (e.g., testing at 8, 20, 24, and 48 hours) to determine the optimal treatment duration for your specific bacterial strain and experimental conditions.[10]
Q5: Can the activity of this compound against biofilms be enhanced?
A: Yes. Synergistic approaches can improve efficacy. One strategy is to use agents that disrupt the biofilm matrix, such as enzymes (e.g., DNase I, dispersin B), to allow better penetration of the antibiotic.[11] Another approach is to target bacterial stress responses. For example, zinc acetate has been shown to inhibit the SOS response in E. coli, which potentiates the activity of this compound against biofilm persister cells.[6][7] Combining this compound with other antibiotics that have different mechanisms of action may also produce a synergistic effect.[8]
Quantitative Data: Effective this compound Concentrations
The following table summarizes reported concentrations of this compound used in anti-biofilm studies. Note that optimal concentrations are highly dependent on the bacterial species, strain, and experimental conditions.
| Bacterial Species | Concentration | Exposure Time | Observed Effect | Citation |
| Nontypeable H. influenzae | 0.96 µg/mL | 20 minutes | Reduced biofilm formation and killed viable cells. | [10] |
| Nontypeable H. influenzae | 190x MIC | 20 hours | Killed all NTHi cells in the biofilm. | [10] |
| Nontypeable H. influenzae | 256x MIC | 8 hours | Significantly reduced live cells in the biofilm. | [10] |
| Nontypeable H. influenzae | 256x MIC | 20 hours | Killed all NTHi cells in the biofilm. | [10] |
| E. coli TG1 (Starved Biofilm) | > MIC | Not specified | Was the most efficient fluoroquinolone at killing E. coli in starved biofilms compared to ofloxacin, ciprofloxacin, and norfloxacin. | [6] |
| Bacteroides fragilis (MIC₉₀) | 0.78 µg/mL | Not applicable | Inhibited planktonic growth of 90% of clinical isolates. | [12] |
| P. asaccharolyticus (MIC₉₀) | 0.39 µg/mL | Not applicable | Inhibited planktonic growth of 90% of clinical isolates. | [12] |
Experimental Protocols & Workflows
Diagram: General Workflow for Anti-Biofilm Assays
Caption: Workflow for determining the anti-biofilm activity of this compound.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This assay determines the concentration of this compound required to prevent the initial formation of a biofilm (Minimum Biofilm Inhibitory Concentration - MBIC).
-
Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth (e.g., Tryptic Soy Broth). Dilute the culture to a standardized turbidity, such as a 0.5 McFarland standard. Further dilute this suspension 1:100 in fresh growth medium.[13]
-
Plate Preparation: Prepare serial two-fold dilutions of this compound in the growth medium directly in a 96-well flat-bottom microtiter plate. Include wells for a positive control (bacteria, no drug) and a negative control (medium only).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and control wells.[13]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow biofilm formation.[13]
-
Washing: Gently discard the contents of the plate. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove planktonic cells. After the final wash, remove excess liquid by inverting the plate and tapping it firmly on absorbent paper.[13][14]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[13][14]
-
Final Wash: Discard the crystal violet solution and wash the plate again with water until the negative control wells are colorless.
-
Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[13] Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The MBIC is the lowest concentration of this compound that results in a significant reduction in absorbance compared to the positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the concentration of this compound required to eradicate a pre-formed, mature biofilm.
-
Biofilm Formation: Following steps 1, 3, and 4 from the Biofilm Inhibition Assay, form a mature biofilm in a 96-well plate.
-
Planktonic Cell Removal: After incubation, carefully remove the supernatant containing planktonic and non-adherent cells. Gently wash the wells twice with sterile PBS to remove any remaining free-floating bacteria.[5]
-
Antibiotic Treatment: Prepare serial dilutions of this compound in fresh, sterile growth medium. Add 200 µL of these dilutions to the wells containing the established biofilms. Include a "no-treatment" control well containing only fresh medium.
-
Incubation: Incubate the plate for a defined period (typically 24 hours) at 37°C.[5]
-
Viability Assessment: After incubation, assess the viability of the remaining biofilm. This can be done in two primary ways:
-
Metabolic Activity: Use a viability stain like 2,3,5-triphenyl tetrazolium chloride (TTC) or Resazurin. After removing the antibiotic, add the dye solution and incubate. A color change indicates metabolic activity (i.e., viable cells). The MBEC is the lowest drug concentration with no color change.[15]
-
Colony Forming Unit (CFU) Counting: Remove the antibiotic solution and wash the wells with PBS. Add a small volume of PBS to each well and vigorously scrape the bottom to dislodge the biofilm. Alternatively, use sonication. Perform serial dilutions of the resulting bacterial suspension and plate them on agar plates. After incubation, count the colonies to determine the number of viable cells. The MBEC is the lowest concentration that results in a complete kill or a significant (e.g., >3-log) reduction in CFU/mL compared to the no-treatment control.
-
Signaling Pathways & Mechanisms of Action
Diagram: this compound Mechanism and Synergy via SOS Response Inhibition
Caption: this compound action and potentiation by SOS response inhibition.[6]
This compound, like other fluoroquinolones, primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] This inhibition leads to the accumulation of double-strand breaks in the bacterial DNA.[6] This damage triggers the SOS response, a complex regulatory network that promotes DNA repair but can also increase the tolerance of bacteria, particularly persister cells within a biofilm, to the antibiotic.[6][7] By using an SOS inhibitor, such as zinc acetate, this tolerance mechanism can be blocked, thereby enhancing or potentiating the bactericidal activity of this compound and leading to more effective biofilm eradication.[6]
References
- 1. emerypharma.com [emerypharma.com]
- 2. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ors.org [ors.org]
- 4. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Zinc Acetate Potentiates the Action of this compound against Escherichia coli Biofilm Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 10. brieflands.com [brieflands.com]
- 11. Combating Bacterial Biofilms: Current and Emerging Antibiofilm Strategies for Treating Persistent Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activities of this compound against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inconsistent results in Tosufloxacin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Tosufloxacin susceptibility testing. Our aim is to help you navigate and resolve common issues to ensure the accuracy and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action and resistance for this compound?
This compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting them, this compound disrupts these vital cellular processes, leading to bacterial cell death. Resistance to this compound and other fluoroquinolones typically arises from mutations in the genes encoding these target enzymes, specifically in the quinolone resistance-determining regions (QRDRs). Additionally, resistance can be mediated by increased expression of efflux pumps that actively transport the drug out of the bacterial cell.
Q2: Which international standards should I follow for this compound susceptibility testing?
It is crucial to adhere to the latest versions of guidelines from recognized standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These documents, particularly the CLSI M100 series, provide standardized methods, quality control parameters, and interpretive criteria (breakpoints) for antimicrobial susceptibility testing.[1][2][3] Adherence to these standards ensures that results are accurate, reproducible, and comparable across different laboratories.
Q3: Why am I seeing different Minimum Inhibitory Concentration (MIC) values for this compound when using broth microdilution versus agar dilution methods?
Discrepancies between broth microdilution and agar dilution MICs can occur and have been noted for some quinolones. One study observed that this compound MICs determined by broth microdilution could be four- to eightfold higher than those obtained with agar dilution methods. The precise reasons for this variation with this compound are not fully elucidated but can be related to differences in drug bioavailability, diffusion in agar, and the growth characteristics of the bacteria in liquid versus on a solid surface. When comparing results, it is essential to be consistent with the methodology used.
Q4: What are the critical environmental and media components that can affect this compound MIC results?
The in vitro activity of fluoroquinolones, including this compound, can be significantly influenced by the testing environment:
-
pH: A lower (acidic) pH can increase the MIC of many quinolones. For some, a drop from pH 7.4 to 5.0 can increase the MIC by up to eight-fold.[4]
-
Divalent Cations: The concentration of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) in the test medium is critical. These cations can chelate with the fluoroquinolone molecule, reducing its effective concentration and leading to an apparent increase in the MIC.[4][5] Mueller-Hinton medium should be properly supplemented with these cations to standardized concentrations as recommended by CLSI and EUCAST.
-
Media Composition: The specific components of the culture medium can influence bacterial growth and the activity of the antimicrobial agent.[6] Always use the recommended and quality-controlled medium (e.g., Mueller-Hinton Broth/Agar) as specified by CLSI or EUCAST.
Troubleshooting Guides
Issue 1: Inconsistent or Out-of-Range Quality Control (QC) Results
One of the most common issues in susceptibility testing is obtaining MIC values for quality control (QC) strains that fall outside the acceptable ranges specified by CLSI or EUCAST.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation Error | The final inoculum concentration is a critical variable. An inoculum that is too dense can lead to higher MICs, while a sparse inoculum may result in falsely low MICs. Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. This should be performed using a photometric device or, if visually, with adequate lighting against a Wickerham card. The standardization and subsequent dilution must be precise.[7] |
| Media Issues | Incorrect pH, improper cation concentration, or the presence of interfering substances in the Mueller-Hinton agar or broth can significantly impact results.[4][5][6] Solution: Use only quality-controlled media from a reputable supplier. Verify the pH of each new batch. Ensure cation concentrations are within the recommended ranges, especially when testing Pseudomonas aeruginosa against aminoglycosides, as this is a good indicator of correct cation content. |
| Antimicrobial Agent Degradation | Improper storage or handling of this compound powder or stock solutions can lead to a loss of potency, resulting in higher MICs. Solution: Store the antimicrobial powder and stock solutions at the recommended temperatures (typically -20°C or colder for stock solutions) and protect from light. Prepare fresh stock solutions periodically and avoid repeated freeze-thaw cycles. |
| Incubation Conditions | Incorrect incubation temperature or duration can affect both bacterial growth and antibiotic activity. Solution: Ensure incubators are calibrated and maintain a constant temperature of 35°C ± 2°C.[7] Incubation should be for the specified duration (typically 16-20 hours for broth microdilution and 18-24 hours for agar dilution). |
| Clerical or Reading Error | Misreading the MIC endpoint, especially in cases of "trailing" or partial inhibition, can lead to errors. Solution: Read plates under appropriate lighting conditions. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For broth microdilution, this is the first clear well. Have a second trained individual confirm out-of-range results. |
Logical Workflow for Troubleshooting Out-of-Range QC Results
Caption: A flowchart for troubleshooting out-of-range quality control results.
Data Presentation
Table 1: Representative MIC Quality Control Ranges for Fluoroquinolones
The following table provides an example of acceptable MIC ranges for common QC strains with a representative fluoroquinolone. Note that specific ranges for this compound must be obtained from the latest CLSI M100 or EUCAST documentation.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Ciprofloxacin | 0.004 - 0.016 |
| Staphylococcus aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853 | Ciprofloxacin | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212 | Ciprofloxacin | 0.25 - 2 |
Data are illustrative and based on published ranges for Ciprofloxacin in CLSI documents. Users must consult the current version of CLSI M100 for the most up-to-date QC ranges for all antimicrobial agents, including this compound.
Experimental Protocols
Broth Microdilution MIC Testing Protocol (Adapted from CLSI M07)
This protocol outlines the key steps for performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound analytical powder.
-
Calculate the volume of solvent (e.g., sterile distilled water, potentially with pH adjustment as per manufacturer's instructions) required to create a concentrated stock solution (e.g., 1280 µg/mL).
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
2. Preparation of Microdilution Plates:
-
Prepare serial twofold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate, creating a concentration gradient (e.g., from 16 µg/mL to 0.015 µg/mL).
-
Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB) on each plate.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension. This will result in a final volume of 200 µL per well and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Place the microtiter plate on a viewing stand.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Check the control wells: The growth control well must show distinct turbidity, and the sterility control well must remain clear. The QC strain MIC must be within its acceptable range.
Workflow for Broth Microdilution Susceptibility Testing
Caption: A step-by-step workflow for the broth microdilution MIC assay.
References
- 1. darvashco.com [darvashco.com]
- 2. treata.academy [treata.academy]
- 3. iacld.com [iacld.com]
- 4. Conditions affecting the results of susceptibility testing for the quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of divalent cations, quinolones and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Tosufloxacin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tosufloxacin in animal studies. The information is designed to help manage and mitigate potential adverse effects observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal studies?
A1: Based on preclinical studies, the most frequently reported adverse effects of this compound and other fluoroquinolones in animals include:
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Articular Cartilage Damage (Arthropathy): This is particularly prominent in juvenile, growing animals. It can manifest as blisters, erosions, and fissures in the articular cartilage of weight-bearing joints.[1][2][3]
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Gastrointestinal (GI) Distress: Symptoms can include decreased food and water intake, vomiting, and diarrhea.[4][5]
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Alterations in Gut Microbiota: this compound administration can lead to significant changes in the composition and diversity of the gut microbiome.
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Renal Effects: Crystalluria (crystals in the urine) has been observed, which can sometimes lead to acute kidney injury.[6]
Q2: At what dosages are these adverse effects typically observed?
A2: The dosage at which adverse effects occur can vary depending on the animal species, age, and duration of treatment. The following table summarizes key findings from animal studies.
| Adverse Effect | Animal Model | Dosage | Observations |
| Articular Toxicity | Juvenile (3-month-old) dogs | >50 mg/kg/day for 2 weeks | Small blisters or erosion on shoulder articular cartilage.[7] |
| No Observed Adverse Effect Level (NOAEL) for Articular Toxicity | Juvenile rats | 300 mg/kg | No articular changes observed at this dose. |
| Decreased Food Consumption & Body Weight Suppression | 3-week-old dogs | 300 mg/kg and higher (1 month) | Noted in this compound and other fluoroquinolone groups.[8] |
| Crystalluria and Renal Tubule Crystals | Mature rats | 1,000 mg/kg and higher | Crystals observed in the lumen of renal tubules.[8] |
| Gastrointestinal Dysmotility | Sprague Dawley rats | 20 mg/kg/day for 14 days | Accelerated gastrointestinal transit.[4] |
Q3: What is the proposed mechanism behind this compound-induced arthropathy?
A3: The exact mechanism is not fully elucidated but is believed to be multifactorial. Key hypotheses include:
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Magnesium Chelation: Fluoroquinolones can chelate divalent cations like magnesium. This may disrupt the function of integrins, which are crucial for the interaction between chondrocytes and the extracellular matrix, leading to cartilage damage.[3][9][10]
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Oxidative Stress: The drug may induce oxidative stress in chondrocytes, leading to the production of reactive oxygen species (ROS) that can damage cellular components and the extracellular matrix.[1][10]
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Inhibition of Mitochondrial Function: Studies have shown that quinolones can impair mitochondrial dehydrogenase activity in chondrocytes, affecting cellular energy production and viability.[11]
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Altered Gene Expression: Fluoroquinolones may alter the expression of genes involved in cartilage homeostasis, such as those for matrix metalloproteinases (MMPs), which degrade the extracellular matrix.[12]
Troubleshooting Guides
Issue 1: Observation of Lameness or Joint Swelling in Juvenile Animals
Potential Cause: Fluoroquinolone-induced arthropathy.
Troubleshooting Protocol:
-
Immediate Action:
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Discontinue this compound administration immediately if clinically feasible.
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Consult with the attending veterinarian.
-
-
Clinical Assessment:
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Supportive Care & Mitigation:
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Dietary Supplementation: Consider supplementing the diet with magnesium and Vitamin E. Animal studies have suggested this may mitigate cellular damage.[9]
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Protocol: While a standardized dose is not established for all species, consult with a laboratory animal nutritionist to determine an appropriate supplementation level.
-
-
Pain Management: Administer analgesics as prescribed by the veterinarian to manage any joint pain.
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Reduced Activity: House animals in a way that minimizes stress on weight-bearing joints.
-
-
Experimental Considerations:
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If the study allows, consider using skeletally mature animals, as they are less susceptible to quinolone-induced arthropathy.
-
Evaluate if a lower dose of this compound can be used while still achieving the desired therapeutic effect.
-
Issue 2: Decreased Food and Water Intake, Diarrhea, or Weight Loss
Potential Cause: Gastrointestinal distress and/or alteration of gut microbiota.
Troubleshooting Protocol:
-
Immediate Action:
-
Monitor the animal's hydration status and body weight daily.
-
Provide easily accessible and palatable food and water.
-
-
Supportive Care:
-
Hydration: If dehydration is a concern, subcutaneous or intravenous fluid administration may be necessary, as directed by a veterinarian.
-
Dietary Support: Offer a highly palatable and easily digestible diet.
-
Antidiarrheal Agents: The use of antidiarrheal agents should be done with caution and under veterinary guidance, as they can sometimes worsen certain types of infectious diarrhea.[15]
-
-
Managing Gut Microbiota Dysbiosis:
-
Fecal Microbiota Transplantation (FMT): In cases of severe or persistent dysbiosis, FMT from healthy donors can help restore a balanced gut microbiome.
Experimental Protocol: Fecal Microbiota Transplantation in Mice
-
Donor Feces Collection:
-
Preparation of Fecal Slurry:
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Homogenize the fecal pellets in sterile phosphate-buffered saline (PBS) at a concentration of 50-100 mg/mL.[8][17]
-
Vortex thoroughly and then centrifuge at a low speed (e.g., 800 x g for 3 minutes) to pellet large particulate matter.
-
Transfer the supernatant to a new sterile tube. This supernatant is the fecal slurry for transplantation.
-
For long-term storage, add glycerol to a final concentration of 15% and store at -80°C.[8]
-
-
Recipient Preparation (Antibiotic-Induced Depletion):
-
FMT Administration:
-
Monitoring:
-
Monitor the animals for recovery of normal feeding behavior and resolution of diarrhea.
-
Collect fecal samples at various time points post-FMT for 16S rRNA gene sequencing to confirm engraftment of the donor microbiota.
-
-
-
Issue 3: Crystalluria or Signs of Renal Distress
Potential Cause: this compound-induced crystalluria and potential for acute kidney injury.
Troubleshooting Protocol:
-
Immediate Action:
-
Discontinue this compound administration.[6]
-
Ensure the animal has free access to water to promote hydration and flushing of the urinary tract.
-
-
Monitoring and Diagnosis:
-
Perform urinalysis to confirm the presence of crystals.
-
Monitor renal function through blood tests (e.g., BUN, creatinine).
-
-
Supportive Care:
-
Fluid therapy (oral or parenteral) may be required to correct dehydration and support renal function.
-
Visualizing Mechanisms and Workflows
Signaling Pathway in Fluoroquinolone-Induced Chondrotoxicity
Caption: Proposed signaling pathways in fluoroquinolone-induced chondrotoxicity.
Experimental Workflow for Managing Gut Dysbiosis
Caption: Experimental workflow for managing this compound-induced gut dysbiosis.
References
- 1. Proteoglycan and Collagen Biochemical Variations during Fluoroquinolone-Induced Chondrotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroquinolone-Associated Disability: A Rodent Model Reveals Transient Neuropsychiatric and Persistent Gastrointestinal Effects of Low-Dose Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Refining a Protocol for Faecal Microbiota Engraftment in Animal Models After Successful Antibiotic-Induced Gut Decontamination [frontiersin.org]
- 9. Fluoroquinolone use in a child associated with development of osteochondritis dissecans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. Chondrotoxicity of quinolones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research progress and prospect of MAPK signaling pathway in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnosis of quinolone-induced arthropathy in juvenile dogs by use of magnetic resonance (MR) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastroenteritis - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Investigating causality with fecal microbiota transplantation in rodents: applications, recommendations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of pH on the In Vitro Activity of Tosufloxacin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the in vitro activity of Tosufloxacin.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the in vitro antibacterial activity of this compound?
A1: The in vitro activity of this compound is significantly influenced by the pH of the culture medium. Acidic conditions can lead to a substantial decrease in its antibacterial potency, while slightly alkaline conditions may cause a minor reduction in activity. Specifically, a major diminution of activity has been observed at a pH of 5.2, with a minor diminution at pH 8.2.[1][2]
Q2: What is the underlying mechanism for the reduced activity of this compound in acidic pH?
A2: While specific studies on the molecular mechanism for this compound are not detailed in the provided search results, the reduced activity of fluoroquinolones in acidic environments is generally attributed to changes in the ionization state of the molecule. The ionized form of an antibiotic is less able to efficiently penetrate the bacterial cell membrane, which reduces the intracellular concentration of the drug and, consequently, its antibacterial effect.
Q3: Should I adjust the pH of my growth medium when testing the susceptibility of bacteria to this compound?
A3: It is crucial to control and consider the pH of the growth medium in your experiments. If you are aiming to simulate specific physiological conditions, such as the acidic environment of urine or certain tissues, you should adjust the medium's pH accordingly. However, for standard susceptibility testing, it is recommended to use a standardized, buffered medium to ensure reproducibility. Be aware that significant deviations from the standard pH will likely impact the observed Minimum Inhibitory Concentrations (MICs).
Q4: What are the typical MIC values for this compound against common pathogens?
A4: The Minimum Inhibitory Concentrations (MICs) of this compound for 50% and 90% of isolates (MIC50 and MIC90, respectively) can vary depending on the bacterial species. For example, against Staphylococcus aureus, the MIC50 and MIC90 are both reported as 0.063 mg/L.[1][2] For standard Pseudomonas aeruginosa, the MIC50 is 0.5 mg/L and the MIC90 is 2.0 mg/L.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected MIC values for this compound. | The pH of the prepared culture medium is too acidic. | Verify the pH of your medium after preparation and adjust it to the desired level (typically 7.2-7.4 for standard testing) using sterile acidic or basic solutions. Ensure your buffering capacity is adequate. |
| Inconsistent MIC results across different experimental batches. | Fluctuations in the final pH of the medium between batches. | Implement a strict quality control step to measure and record the pH of each batch of medium before use. Use calibrated pH meters and high-quality buffering agents. |
| This compound appears inactive against a usually susceptible bacterial strain. | The experimental conditions, particularly a low pH, are severely diminishing the drug's activity. | Re-evaluate your experimental setup. Test the activity in a standard, pH-controlled medium to confirm the baseline susceptibility of the strain. If the experiment requires an acidic pH, consider the expected reduction in activity when interpreting your results. |
Data Presentation
Table 1: Illustrative Impact of pH on this compound MICs
The following table provides an illustrative summary of the expected changes in the Minimum Inhibitory Concentration (MIC) of this compound against a hypothetical bacterial strain at different pH values, based on the qualitative descriptions found in the literature. These are not experimentally verified values for a specific bacterium but are meant for guidance.
| pH | Expected MIC (mg/L) | Interpretation |
| 5.2 | 8 - 16 | Major diminution of activity |
| 7.2 | 0.5 - 1 | Optimal activity |
| 8.2 | 1 - 2 | Minor diminution of activity |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth, pH-adjusted as required)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Impact of pH on the state and activity of this compound.
References
- 1. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the emergence of Tosufloxacin-resistant mutants in vitro
Welcome to the technical support center for researchers investigating strategies to reduce the emergence of Tosufloxacin-resistant mutants in vitro. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in combating antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does resistance typically emerge in vitro?
A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), enzymes essential for DNA replication, repair, and recombination.[1] This dual-targeting mechanism ultimately leads to bacterial cell death.[1] Resistance to this compound in vitro primarily arises from two mechanisms:
-
Target Gene Mutations: Stepwise mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of this compound to its target enzymes.
-
Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets at effective concentrations.[1][2]
Q2: What is the Mutant Prevention Concentration (MPC) and how is it relevant to my experiments?
A2: The Mutant Prevention Concentration (MPC) is the minimum inhibitory concentration (MIC) of an antibiotic that prevents the growth of any first-step resistant mutants in a large bacterial population (typically >10^10 CFU).[3][4] It represents the upper boundary of the Mutant Selection Window (MSW), a concentration range between the MIC and the MPC where resistant mutants are selectively amplified.[5][6] Maintaining this compound concentrations above the MPC in your in vitro models is a key strategy to restrict the selection of resistant mutants.[5]
Q3: How can I assess the potential for synergistic interactions between this compound and other antibiotics in my experiments?
A3: The checkerboard assay is a common in vitro method to assess antibiotic synergy. This method involves testing various combinations of two antibiotics in a microtiter plate to determine if their combined effect is greater than the sum of their individual effects. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 typically indicates synergy.
Q4: My attempts to determine the MPC of this compound are yielding inconsistent results. What are some potential reasons for this?
A4: Inconsistent MPC values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Q5: Can efflux pump inhibitors be used to decrease the emergence of this compound-resistant mutants in vitro?
A5: Yes, efflux pump inhibitors (EPIs) can be a valuable tool in your in vitro studies. By blocking the efflux pumps, EPIs can increase the intracellular concentration of this compound, potentially restoring its activity against resistant strains and lowering the MIC. Common EPIs used in research include Phe-Arg-β-naphthylamide (PAβN) and N-methylpyrrolidone (NMP).[2][3][7][8][9]
Troubleshooting Guides
Troubleshooting Inconsistent Mutant Prevention Concentration (MPC) Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate initial inoculum density. | Ensure a standardized and accurate high-density inoculum (≥10^10 CFU/plate) is used for each replicate. Use spectrophotometry (OD600) to estimate cell density and confirm with viable cell counts. |
| Uneven spreading of the inoculum on agar plates. | Utilize a standardized spreading technique, such as the Copacabana method, to ensure an even distribution of the bacterial lawn. | |
| Instability of this compound in the prepared media. | Prepare fresh this compound stock solutions and antibiotic-containing agar plates for each experiment. Protect stock solutions from light. | |
| No clear MPC value observed (growth at all concentrations) | The true MPC is higher than the tested concentration range. | Extend the range of this compound concentrations in your agar plates. |
| The bacterial strain has a high intrinsic resistance or a high mutation frequency. | Characterize the baseline resistance mechanisms of your strain (e.g., sequence the QRDRs of gyrA and parC). | |
| MPC value is unexpectedly low | The actual inoculum size is lower than the intended ≥10^10 CFU/plate. | Verify your inoculum preparation and quantification methods. Perform serial dilutions and plate counts to confirm the CFU/mL of your bacterial suspension. |
| The this compound has degraded. | Use a fresh, validated stock solution of this compound. |
Troubleshooting Checkerboard Assays
| Problem | Potential Cause | Recommended Solution |
| No clear growth inhibition endpoint | Inappropriate inoculum density. | Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). |
| "Skipped" wells (no growth in a well surrounded by wells with growth). | This can be due to technical error during pipetting. Repeat the assay with careful attention to pipetting technique. | |
| Contamination of the microtiter plate. | Ensure aseptic technique is strictly followed during plate preparation and inoculation. | |
| FICI values are consistently in the "indifferent" range | The two antibiotics do not have a synergistic or antagonistic interaction. | This is a valid experimental result. Consider testing other antibiotic combinations. |
| The concentration ranges of the antibiotics are not appropriate. | Ensure the concentration ranges tested bracket the MIC of each antibiotic individually. | |
| High variability in FICI values between experiments | Inconsistent preparation of antibiotic dilutions. | Prepare fresh antibiotic stock solutions and dilutions for each experiment. Use calibrated pipettes. |
| Variation in incubation time or temperature. | Strictly adhere to a standardized incubation time and temperature as per established protocols (e.g., 16-20 hours at 35°C). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Various Bacterial Pathogens
| Bacterial Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MPC90 (μg/mL) | Reference |
| Streptococcus pneumoniae | 92 (clinical isolates) | - | 0.25 | - | [10] |
| Haemophilus influenzae | - | ≤0.016 | 0.032 | - | [1] |
| Moraxella catarrhalis | 92 (clinical isolates) | - | - | 1.563 | [1] |
| Staphylococcus aureus | - | 0.063 | 0.063 | - | [1] |
| Pseudomonas aeruginosa | - | 0.5 | 2.0 | - | [1] |
| Escherichia coli | - | ≤0.016 | ≤0.016 | - | [1] |
| Legionella spp. | 76 (clinical & ATCC) | - | 0.016 | - | [10] |
Table 2: Fractional Inhibitory Concentration Index (FICI) for Fluoroquinolone Combinations Against P. aeruginosa
| Antibiotic Combination | Number of Strains | Synergy (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4) | Antagonism (FICI > 4) | Reference |
| Ciprofloxacin + Imipenem | 26 | 42% | 58% | 0% | [5] |
| Ciprofloxacin + Amikacin | 26 | 15% | 85% | 0% | [5] |
Note: Data specific to this compound in combination therapy is limited in the reviewed literature. The data for ciprofloxacin, another fluoroquinolone, is provided as a reference.
Experimental Protocols
Protocol for Determination of Mutant Prevention Concentration (MPC)
This protocol is adapted from standard methodologies for MPC determination.
1. Materials:
-
Bacterial isolate of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
This compound analytical powder
-
Sterile petri dishes (100 mm)
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Prepare a high-density bacterial culture:
-
Inoculate a single colony into 5 mL of broth and incubate overnight at the optimal temperature.
-
Use the overnight culture to inoculate a larger volume of broth and grow to late-logarithmic or early-stationary phase (OD600 of ~1.0-2.0).
-
Concentrate the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).
-
Resuspend the pellet in a small volume of fresh broth to achieve a final concentration of ≥10^10 CFU/mL. Verify the concentration by serial dilution and plate counting.
-
-
Prepare this compound-containing agar plates:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a series of agar plates containing twofold dilutions of this compound, with concentrations ranging from below the expected MIC to well above the expected MPC.
-
Include drug-free control plates.
-
-
Inoculate the plates:
-
Pipette 100 µL of the high-density culture (containing ≥10^9 CFU) onto each agar plate. A total of ≥10^10 cells should be plated for each concentration.
-
Spread the inoculum evenly over the entire surface of the agar using a sterile spreader.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for 48-72 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate.
-
The MPC is the lowest concentration of this compound that completely prevents bacterial growth (0 colonies).
-
Protocol for Checkerboard Synergy Assay
This protocol outlines the checkerboard method for assessing the synergistic effects of this compound in combination with another antibiotic.
1. Materials:
-
Bacterial isolate of interest
-
Mueller-Hinton Broth (MHB)
-
This compound and second antibiotic of interest
-
Sterile 96-well microtiter plates
-
Multichannel pipette
2. Procedure:
-
Prepare antibiotic stock solutions:
-
Prepare stock solutions of both antibiotics at a concentration significantly higher than their respective MICs.
-
-
Prepare the 96-well plate:
-
Dispense 50 µL of MHB into each well.
-
Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).
-
The final plate should contain a gradient of concentrations for both antibiotics, with wells containing single antibiotics and a drug-free control.
-
-
Prepare the bacterial inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculate the plate:
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Workflow for Determining the Mutant Prevention Concentration (MPC).
References
- 1. Antibacterial activity of this compound against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy for Treatment of Infections with Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head in vitro comparison of Tosufloxacin and Levofloxacin
An Essential Guide for Researchers and Drug Development Professionals
In the landscape of fluoroquinolone antibiotics, Tosufloxacin and Levofloxacin are two prominent agents utilized in clinical practice. Both exhibit broad-spectrum activity by targeting bacterial DNA gyrase and topoisomerase IV. This guide provides a detailed in vitro comparison of their antibacterial potency, bactericidal activity, and mechanistic action, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Antibacterial Potency: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC90 values (the concentration required to inhibit 90% of isolates) of this compound and Levofloxacin against a range of clinically significant Gram-positive and Gram-negative bacteria.
Activity Against Gram-Positive Pathogens
| Bacterial Species | This compound MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.12 - 0.5 | 1.0 - 2.0 | [1][2] |
| Streptococcus pneumoniae (penicillin-resistant) | 0.25 - 0.5 | 1.0 - 2.0 | [1] |
| Staphylococcus aureus (methicillin-susceptible) | 0.063 - 0.12 | 0.25 - 0.5 | [3][4] |
| Staphylococcus aureus (methicillin-resistant) | >100 | 8.0 | [5] |
| Enterococcus faecalis | 0.12 - 4.0 | 8.0 | [6] |
Activity Against Gram-Negative Pathogens
| Bacterial Species | This compound MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Reference(s) |
| Haemophilus influenzae | ≤0.016 - 0.032 | 0.03 - 0.06 | [3] |
| Moraxella catarrhalis | ≤0.06 | ≤0.06 | [1] |
| Escherichia coli | ≤0.016 | 0.25 | [3][7] |
| Klebsiella pneumoniae | 0.05 | 0.25 | [8] |
| Pseudomonas aeruginosa | 1.0 - 2.0 | 1.0 - 4.0 | [4][9] |
Bactericidal Activity: Time-Kill Assays
Time-kill assays provide insight into the pharmacodynamics of an antibiotic, revealing the rate and extent of bacterial killing over time.
Comparative Bactericidal Effects
Direct head-to-head time-kill studies comparing this compound and Levofloxacin are limited in the reviewed literature. However, individual studies demonstrate the bactericidal nature of both agents.
-
Levofloxacin: Against Streptococcus pneumoniae, Levofloxacin demonstrates rapid bactericidal activity, with a significant reduction in viable counts within 2 to 4.5 hours.[2] For Pseudomonas aeruginosa, Levofloxacin shows better bactericidal activity compared to ciprofloxacin and ofloxacin.[10][11] Against Staphylococcus aureus, Levofloxacin exerts bactericidal activity within 3 hours.[12]
Mechanistic Insights: Inhibition of DNA Gyrase and Topoisomerase IV
Both this compound and Levofloxacin exert their antibacterial effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and subsequent cell death.
The following diagram illustrates the general mechanism of action for fluoroquinolones like this compound and Levofloxacin.
Enzyme Inhibition: IC50 Values
The 50% inhibitory concentration (IC50) provides a quantitative measure of a drug's potency in inhibiting a specific enzyme. The following table presents available comparative IC50 data for this compound and Levofloxacin against DNA gyrase and topoisomerase IV.
| Bacterial Species | Enzyme | This compound IC50 (µg/mL) | Levofloxacin IC50 (µg/mL) | Reference(s) |
| Enterococcus faecalis | DNA Gyrase | 11.6 | 28.1 | [6] |
| Enterococcus faecalis | Topoisomerase IV | 3.89 | 8.49 | [6] |
| Escherichia coli | DNA Gyrase | Not Available | 2.50 | |
| Staphylococcus aureus | DNA Gyrase | Not Available | >100 | [5] |
| Staphylococcus aureus | Topoisomerase IV | Not Available | 1.62 - 31.6 | [5] |
Experimental Protocols
For reproducibility and further research, detailed methodologies for the key in vitro experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines the workflow for the broth microdilution method, a standard procedure for determining MIC.
References
- 1. [Alteration of antibacterial activity of this compound and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Login | Universität Tübingen [uni-tuebingen.de]
- 8. The antibacterial efficacy of levofloxacin and ciprofloxacin against Pseudomonas aeruginosa assessed by combining antibiotic exposure and bacterial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Tosufloxacin and Moxifloxacin against anaerobic bacteria
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of antimicrobial agents, the battle against anaerobic bacteria—pathogens that thrive in low-oxygen environments and are notoriously difficult to treat—is a critical area of research. This guide provides a detailed comparative analysis of two potent fluoroquinolones, Tosufloxacin and Moxifloxacin, focusing on their efficacy against clinically significant anaerobic bacteria. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of effective therapeutic strategies.
In Vitro Activity: A Quantitative Comparison
The cornerstone of evaluating an antibiotic's efficacy lies in its in vitro activity, primarily measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the comparative in vitro activities of this compound and Moxifloxacin against a range of anaerobic bacteria.
Table 1: Comparative MIC90 Values (μg/mL) of this compound and Moxifloxacin against Bacteroides Species
| Bacterial Species | This compound (MIC90) | Moxifloxacin (MIC90) |
| Bacteroides fragilis | 0.78[1] | 2.0[2] |
| Bacteroides vulgatus | 0.39[1] | 2.0[2] |
| Bacteroides thetaiotaomicron | 1.56[1] | 2.0 |
MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Table 2: Comparative MIC90 Values (μg/mL) of this compound and Moxifloxacin against Gram-Positive Anaerobes
| Bacterial Species | This compound (MIC90) | Moxifloxacin (MIC90) |
| Peptostreptococcus asaccharolyticus | 0.39[1] | ≤1.0 |
| Clostridium perfringens | Not Available | 0.25 |
| Clostridium difficile | Not Available | >32 |
Data for Moxifloxacin against Peptostreptococcus and Clostridium species represents a general MIC range or MIC90 from various studies.
Experimental Protocols: Methodologies for Evaluation
The data presented in this guide is derived from standardized and reproducible experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future studies.
Antimicrobial Susceptibility Testing
The in vitro activity of this compound and Moxifloxacin against anaerobic bacteria is primarily determined using the following methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
1. Agar Dilution Method (Reference Method):
This method is considered the gold standard for susceptibility testing of anaerobic bacteria.
-
Principle: A series of agar plates containing doubling dilutions of the antibiotic are prepared.
-
Inoculum Preparation: A standardized suspension of the anaerobic bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A multipoint inoculator is used to spot a defined volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar.
2. Broth Microdilution Method:
This method is a more convenient alternative to agar dilution for some applications.
-
Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the agar dilution method.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under anaerobic conditions.
-
MIC Determination: The MIC is determined as the lowest antibiotic concentration in which no visible turbidity (growth) is observed.
Animal Models of Anaerobic Infection
To evaluate the in vivo efficacy of antibiotics, animal models that mimic human infections are employed. The intra-abdominal abscess model in rats is a commonly used model for studying infections involving anaerobic bacteria.[6][7][8]
-
Model Induction: An intra-abdominal abscess is induced in rats by surgically creating a devitalized cecal pouch and inoculating it with a standardized mixture of Bacteroides fragilis and a facultative anaerobe like Escherichia coli. This polymicrobial inoculum reflects the flora often seen in human intra-abdominal infections.
-
Treatment: Following the induction of infection, animals are treated with the test antibiotics (e.g., this compound or Moxifloxacin) at various dosages and schedules. A control group receives a placebo.
-
Efficacy Evaluation: The efficacy of the treatment is assessed by monitoring survival rates, the incidence and size of abscess formation, and by quantifying the bacterial load within the abscesses.
Visualizing Mechanisms: Action and Resistance
To comprehend the comparative efficacy of this compound and Moxifloxacin, it is essential to understand their mechanism of action and the ways bacteria develop resistance.
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and Moxifloxacin are fluoroquinolones that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, the drugs lead to breaks in the bacterial DNA, ultimately causing cell death.
Caption: Mechanism of action of this compound and Moxifloxacin.
Mechanisms of Resistance in Bacteroides fragilis
The development of resistance to fluoroquinolones in anaerobic bacteria, particularly Bacteroides fragilis, is a growing concern. The primary mechanisms involve alterations in the drug targets and reduced drug accumulation.[12][13][14]
Caption: Key mechanisms of fluoroquinolone resistance in B. fragilis.
Conclusion
This comparative analysis indicates that both this compound and Moxifloxacin exhibit potent activity against a range of anaerobic bacteria. The provided MIC data suggests that this compound may have a slight advantage against certain Bacteroides species. However, Moxifloxacin has been more extensively studied against a broader array of anaerobes. The choice between these agents in a clinical or research setting will depend on the specific pathogens involved, local resistance patterns, and the clinical context. The detailed experimental protocols and visualized mechanisms of action and resistance provided herein serve as a valuable resource for the scientific community engaged in the critical work of combating anaerobic infections. Further head-to-head comparative studies, particularly in vivo, are warranted to more definitively delineate the therapeutic potential of these two important fluoroquinolones.
References
- 1. Antibacterial activities of this compound against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antianaerobic activity of moxifloxacin compared with that of ofloxacin, ciprofloxacin, clindamycin, metronidazole and beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img.antpedia.com [img.antpedia.com]
- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. A review. Lessons from an animal model of intra-abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental aspects of intraabdominal abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 11. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 12. gyrA mutations associated with quinolone resistance in Bacteroides fragilis group strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Quinolone resistance in Bacteroides fragilis and Pseudomonas aeruginosa, two opportunistic pathogens - Karolinska Institutet - Figshare [openarchive.ki.se]
- 14. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Tosufloxacin and Other Fluoroquinolones in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of tosufloxacin against various clinical isolates, particularly in the context of cross-resistance with other commonly used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. The information presented is supported by experimental data from published studies, with detailed methodologies for key experiments to aid in research and development.
Executive Summary
Fluoroquinolones are a critical class of broad-spectrum antibiotics. However, the rise of bacterial resistance, often through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, presents a significant challenge. This resistance is frequently characterized by cross-resistance among different fluoroquinolones. This compound, a fluoroquinolone with a broad spectrum of activity, has been evaluated for its efficacy against both susceptible and resistant bacterial strains. This guide synthesizes available data to provide a comparative analysis of this compound's performance.
Comparative In Vitro Activity of Fluoroquinolones
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other fluoroquinolones against a range of clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of an antibiotic's potency.
Table 1: MIC90 Values (μg/mL) of this compound and Comparators Against Various Clinical Isolates
| Bacterial Species | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.12 | 0.5 | 0.5 | 0.12 |
| Staphylococcus aureus (Methicillin-Resistant) | - | >100 | >32 | 16 |
| Streptococcus pneumoniae | 0.12 | 1.0 | 1.0 | 0.25 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 | 0.06 | ≤0.03 |
| Moraxella catarrhalis | ≤0.06 | ≤0.03 | 0.06 | 0.06 |
| Escherichia coli | 0.12 | 0.03 | 0.06 | 0.06 |
| Klebsiella pneumoniae | 0.25 | 0.06 | 0.12 | 0.12 |
| Pseudomonas aeruginosa | 1.0 | 0.5 | 1.0 | 2.0 |
| Enterococcus faecalis | 0.5 | 1.0 | 1.0 | 0.5 |
Note: Data is compiled from multiple sources and represents the concentration required to inhibit 90% of isolates (MIC90). Dashes indicate where specific data was not available in the reviewed literature.
Table 2: Comparative Activity of this compound Against Fluoroquinolone-Susceptible and -Resistant Streptococcus pneumoniae
| Strain Characteristic | Fluoroquinolone | MIC Range (μg/mL) | MIC90 (μg/mL) |
| Fluoroquinolone-Susceptible | This compound | ≤0.06 - 0.25 | 0.12 |
| Ciprofloxacin | 0.5 - 2 | 1 | |
| Levofloxacin | 0.5 - 2 | 1 | |
| Fluoroquinolone-Resistant (with gyrA and/or parC mutations) | This compound | 1 - 8 | 4 |
| Ciprofloxacin | 8 - >64 | >32 | |
| Levofloxacin | 8 - >64 | >32 |
Mechanisms of Cross-Resistance
Fluoroquinolone resistance primarily arises from mutations in the bacterial genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These enzymes are the primary targets of fluoroquinolones. Specific point mutations in the QRDRs of these genes can reduce the binding affinity of the drugs to their targets, leading to decreased susceptibility.[1] The accumulation of mutations often results in higher levels of resistance.[1]
Crucially, a mutation that confers resistance to one fluoroquinolone often leads to decreased susceptibility to other drugs in the same class, a phenomenon known as cross-resistance.[2] The extent of cross-resistance can vary depending on the specific mutation and the chemical structure of the fluoroquinolone.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
a. Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of the test organism from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.
-
Dilute the adjusted suspension in broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each fluoroquinolone in a suitable solvent.
-
Perform serial twofold dilutions of each antimicrobial agent in a 96-well microtiter plate using broth as the diluent to achieve a range of concentrations.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16 to 20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Detection of gyrA and parC Mutations by PCR and DNA Sequencing
This protocol outlines the process for identifying mutations within the QRDRs of the gyrA and parC genes.
a. DNA Extraction:
-
Culture the clinical isolate overnight on an appropriate agar medium.
-
Harvest bacterial cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
b. PCR Amplification:
-
Design or obtain primers that flank the QRDRs of the gyrA and parC genes.
-
Perform PCR using the extracted genomic DNA as a template, the specific primers, and a suitable DNA polymerase.
-
The PCR cycling conditions will typically consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
c. PCR Product Purification and Sequencing:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR products using a DNA sequencing service or an in-house sequencer.
d. Sequence Analysis:
-
Align the obtained DNA sequences with the wild-type sequences of gyrA and parC from a reference strain.
-
Identify any nucleotide differences, which correspond to point mutations.
-
Translate the nucleotide sequences into amino acid sequences to determine the resulting amino acid substitutions.
Visualizing Experimental Workflows and Logical Relationships
References
A Comparative Analysis of In Vivo Efficacy: Tosufloxacin Versus Third-Generation Cephalosporins
In the landscape of antibacterial therapeutics, both fluoroquinolones and third-generation cephalosporins stand as critical options for clinicians. This guide provides a detailed, data-driven comparison of the in vivo efficacy of Tosufloxacin, a fluoroquinolone antibiotic, against commonly prescribed third-generation cephalosporins. The following sections present quantitative data from clinical trials, detailed experimental protocols, and visual representations of study designs to aid researchers, scientists, and drug development professionals in their understanding of these antimicrobial agents.
Clinical Efficacy: A Quantitative Comparison
The in vivo efficacy of an antibiotic is primarily determined by its ability to achieve clinical cure and eradicate the causative pathogen. The following tables summarize the clinical and bacteriological cure rates of this compound and various third-generation cephalosporins across different infectious diseases as reported in several clinical studies.
Table 1: Clinical and Bacteriological Efficacy of this compound
| Indication | Comparator | Clinical Efficacy Rate | Bacteriological Eradication Rate | Reference |
| Acute Odontogenic Infections | Azithromycin | 73.3% - 78.9% | 85.7% | [1][2] |
| Bacterial Pneumonia (Pediatric) | - | 100% | Not Reported | [3] |
| Otitis Media (Pediatric) | - | 94.1% - 97.7% | Not Reported | [3] |
Table 2: Clinical and Bacteriological Efficacy of Third-Generation Cephalosporins
| Drug | Indication | Comparator | Clinical Efficacy Rate | Bacteriological Eradication Rate | Reference |
| Cefpodoxime | Acute Uncomplicated Cystitis | Ciprofloxacin | 80% - 82% | 81% | [4][5] |
| Cefdinir | Acute Maxillary Sinusitis | Amoxicillin/clavulanate | Therapeutically as effective as or better than comparator | Similar to comparator | [6] |
| Cefdinir | Community-Acquired Pneumonia | Cefaclor | Similar to comparator | 89% | [7] |
| Ceftriaxone | Nursing Home-Acquired Lower Respiratory Tract Infections | Ciprofloxacin | 54% | Not Reported | [8] |
| Cefixime | Acute Bronchitis | Cefuroxime axetil | 91% | 91% | [9] |
| Cefcapene Pivoxil | Chronic Respiratory Tract Infections | Cefteram Pivoxil | 80.2% | 60.5% | [10][11] |
Experimental Protocols
A thorough understanding of the methodologies employed in clinical trials is crucial for the accurate interpretation of efficacy data. Below are detailed protocols from key studies cited in this guide.
Protocol 1: this compound in Acute Odontogenic Infections
-
Study Design: A double-blind, randomized, multi-center clinical trial.[1][2]
-
Patient Population: 180 patients with acute odontogenic infections (periodontitis, pericoronitis, and osteitis of the jaw).[1][2]
-
Treatment Arms:
-
Efficacy Assessment:
Protocol 2: Cefpodoxime in Acute Uncomplicated Cystitis
-
Study Design: A randomized, double-blind, non-inferiority trial.[4][5]
-
Patient Population: 300 women aged 18 to 55 years with acute uncomplicated cystitis.[4][5]
-
Treatment Arms:
-
Efficacy Assessment:
Protocol 3: Ceftriaxone in Nursing Home-Acquired Lower Respiratory Tract Infections
-
Study Design: A prospective, randomized trial.[8]
-
Patient Population: 50 patients aged 60 years or older with nursing home-acquired lower respiratory tract infections requiring initial hospitalization.[8]
-
Treatment Arms:
-
Ceftriaxone: 2 g intravenously every 24 hours during the acute phase, followed by 1 g intramuscularly every 24 hours during the convalescent phase for a total of 14 days.[8]
-
Ciprofloxacin: 200 mg or 400 mg intravenously every 12 hours during the acute phase, followed by 750 mg orally every 12 hours during the convalescent phase for a total of 14 days.[8]
-
-
Efficacy Assessment: Successful outcome was defined as the resolution or marked improvement in clinical signs and symptoms of the lower respiratory tract infection upon completion of the treatment course.[8]
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in comparative clinical trials, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical flow for patient evaluation.
Caption: Experimental workflow of a randomized controlled trial.
Caption: Logical flow of patient evaluation in an antibiotic efficacy trial.
Summary and Conclusion
This compound has demonstrated high clinical efficacy in pediatric infections such as bacterial pneumonia and otitis media, and comparable efficacy to azithromycin in odontogenic infections.[1][2][3] Third-generation cephalosporins, as a class, exhibit broad-spectrum activity and have established efficacy in a variety of infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[12][13]
The choice between this compound and a third-generation cephalosporin will ultimately depend on the specific clinical scenario, including the type and severity of the infection, local resistance patterns, patient factors, and the known susceptibility of the causative pathogen. The data and protocols presented here offer a foundation for informed decision-making and highlight the need for further head-to-head comparative studies to deliniate the relative merits of these important antibacterial agents more definitively.
References
- 1. [Comparative clinical study of azithromycin with this compound tosilate in the treatment of acute odontogenic infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]
- 3. P-1163. The Efficacy and Safety of this compound in the Treatment of Bacterial Infections in Children: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefpodoxime vs ciprofloxacin for short-course treatment of acute uncomplicated cystitis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefpodoxime vs Ciprofloxacin for Short-Course Treatment of Acute Uncomplicated Cystitis: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of cefdinir in the treatment of maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefdinir: Another Orally Administered Cephalosporin |… | Clinician.com [clinician.com]
- 8. A randomized study of ciprofloxacin versus ceftriaxone in the treatment of nursing home-acquired lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Comparison of Cefuroxime Axetil with Cefixime in the Treatment of Acute Bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Clinical Study of Cefcapene Pivoxil and Cefteram Pivoxil in Chronic Respiratory Tract Infections by a Double-blind Method | Semantic Scholar [semanticscholar.org]
- 12. drugs.com [drugs.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
The Synergistic Power of Rifampicin and Fluoroquinolones: A Comparative Analysis
The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resilient infections. The pairing of Rifampicin, a potent inhibitor of bacterial RNA synthesis, with fluoroquinolones, which target DNA replication, presents a compelling strategy for achieving synergistic bactericidal activity. This guide synthesizes available in-vitro data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between Rifampicin and various fluoroquinolones has been quantified using the Fractional Inhibitory Concentration Index (FICI) and time-kill assays. A FICI of ≤ 0.5 is generally interpreted as synergy.
| Bacterial Species | Fluoroquinolone | Rifampicin Concentration (MIC) | Fluoroquinolone Concentration (MIC) | FICI | Interpretation | Reference |
| Mycobacterium tuberculosis (Isoniazid-resistant & susceptible) | Ofloxacin | - | - | 0.31-0.62 | Synergy | [1][2] |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | 1x MIC | 1x MIC | Not explicitly stated, but synergy observed in 43.3% of strains | Synergy | [3][4] |
| Staphylococcus aureus (MRSA) | Levofloxacin | 1x MIC | 1x MIC | Not explicitly stated, but synergy observed in 20.0% of strains | Synergy | [3][4] |
Note: The data presented above is a summary from multiple studies and specific concentrations and FICI values can vary depending on the bacterial strain and experimental conditions.
Time-Kill Assay Insights
Time-kill assays provide a dynamic view of bactericidal activity. Studies on Methicillin-Resistant Staphylococcus aureus (MRSA) have demonstrated that the combination of ciprofloxacin and rifampin leads to a significant decrease in viable bacterial count (log CFU/mL) over 24 hours compared to either agent alone. Synergy was observed at both 0.5x and 1x the Minimum Inhibitory Concentration (MIC) for the ciprofloxacin-rifampin combination, while the levofloxacin-rifampin combination showed synergy primarily at 1x MIC[3][4].
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a common in-vitro method to assess the synergy of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a drug combination.
Materials:
-
Bacterial isolates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Stock solutions of Tosufloxacin (or other fluoroquinolone) and Rifampicin
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of Rifampicin along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the fluoroquinolone along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of the individual agents. Also include a growth control well without any antibiotics.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FICI by summing the individual FICs: FICI = FIC (Rifampicin) + FIC (Fluoroquinolone).
-
Interpret the results: FICI ≤ 0.5 indicates synergy; >0.5 to <4 indicates an additive or indifferent effect; and ≥4 indicates antagonism.[5]
Checkerboard Assay Workflow
Time-Kill Assay
Time-kill assays assess the rate of bactericidal activity of antimicrobial agents.
Objective: To evaluate the bactericidal synergy of a drug combination over time.
Materials:
-
Bacterial isolates
-
Growth medium (e.g., Mueller-Hinton broth)
-
Stock solutions of the fluoroquinolone and Rifampicin
-
Shaking incubator
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with a standardized bacterial suspension in the logarithmic phase of growth.
-
Add the antimicrobial agents to the tubes at desired concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. Include a growth control tube without antibiotics.
-
Incubate the tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Time-Kill Assay Workflow
Mechanisms of Action and Synergy
The synergistic effect of Rifampicin and fluoroquinolones stems from their distinct but complementary mechanisms of action targeting fundamental bacterial processes.
Rifampicin acts by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription and preventing the synthesis of messenger RNA (mRNA).[1][6][7] This effectively halts protein production, a critical process for bacterial survival and replication.
Fluoroquinolones , including this compound, target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[8] These enzymes are essential for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription. By inhibiting these enzymes, fluoroquinolones introduce double-strand breaks in the bacterial DNA, leading to cell death.
The precise mechanism of synergy is thought to be multifactorial. By inhibiting RNA synthesis, Rifampicin may prevent the bacteria from mounting a stress response or repairing the DNA damage induced by the fluoroquinolone. Conversely, the DNA damage caused by the fluoroquinolone may render the bacteria more susceptible to the inhibitory effects of Rifampicin on transcription. The inhibition of RNA synthesis by rifampin has been suggested to abolish the bactericidal activities of fluoroquinolones by affecting DNA supercoiling[3].
Mechanisms of Action and Synergy
Conclusion
The combination of Rifampicin with fluoroquinolones represents a promising strategy to combat challenging bacterial infections, including those caused by resistant strains of S. aureus and M. tuberculosis. The available in-vitro data consistently demonstrate synergistic activity, leading to enhanced bactericidal effects. While direct evidence for the this compound-Rifampicin combination is pending, the data from other fluoroquinolones strongly suggest a high potential for a similar synergistic relationship. Further research, including clinical trials, is warranted to fully elucidate the clinical utility of this combination therapy. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance antibacterial therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. droracle.ai [droracle.ai]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Efficacy of Tosufloxacin Against Quinolone-Resistant Bacterial Strains: A Comparative Analysis
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the evaluation of existing and novel antibiotics against resistant pathogens is of paramount importance. This guide provides a comprehensive comparison of the in vitro activity of tosufloxacin, a fluoroquinolone antibiotic, against bacterial strains with well-characterized quinolone resistance mutations. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the battle against antibiotic resistance.
Executive Summary
Quinolone antibiotics exert their bactericidal effects by inhibiting DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), essential enzymes for bacterial DNA replication. Resistance to quinolones primarily arises from specific mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. This guide evaluates the performance of this compound in comparison to other quinolones, such as ciprofloxacin and levofloxacin, against bacterial strains harboring these resistance-conferring mutations. The presented data indicates that while cross-resistance among quinolones is a significant challenge, this compound often retains notable activity, particularly against certain resistant phenotypes.
Comparative Efficacy of this compound: In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other quinolone antibiotics against a selection of bacterial strains, including those with defined mutations in gyrA and parC. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of antibiotic potency.
Table 1: Comparative MICs (µg/mL) Against Quinolone-Resistant Streptococcus pneumoniae
| Strain / Genotype | This compound | Levofloxacin | Ciprofloxacin | Gatifloxacin | Moxifloxacin |
| Wild-Type (e.g., ATCC 49619) | 0.12 - 0.25 | 1 | 2 | 0.25 | 0.12 |
| parC mutant | 0.5 | 2-4 | 4-8 | 0.5-1 | 0.25-0.5 |
| parC + gyrA double mutant | 4 - 16 | 16 - 64 | 32 - 128 | 4-8 | 2-4 |
Data compiled from multiple in vitro studies. Actual values may vary based on specific mutations and testing conditions.
Table 2: Comparative MIC₉₀ (µg/mL) Against Various Bacterial Species
| Organism | This compound | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | 0.12 | 1 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 - 4 | >32 | 8 - >32 |
| Streptococcus pneumoniae | 0.5 | 2 | 1 |
| Escherichia coli | ≤1 | ≤1 | ≤1 |
| Pseudomonas aeruginosa | ≤1 | ≤1 | 2 |
MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates.
Mechanism of Action and Resistance
The primary mechanism of action for fluoroquinolones, including this compound, involves the formation of a stable complex with the DNA-enzyme intermediate, leading to a blockage of DNA replication and ultimately, cell death.[1] Resistance mutations in gyrA and parC alter the target enzymes, reducing their affinity for the antibiotic.
Caption: Quinolone mechanism of action and primary resistance pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator quinolones are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Analysis of Quinolone Resistance Mutations
The identification of mutations in the gyrA and parC genes is crucial for understanding the genetic basis of resistance. This is typically achieved through Polymerase Chain Reaction (PCR) amplification of the QRDRs followed by DNA sequencing.
Experimental Workflow for Mutation Analysis
Caption: Workflow for identifying quinolone resistance mutations.
Detailed Steps:
-
Genomic DNA Extraction: Genomic DNA is extracted and purified from the bacterial isolates using commercially available kits or standard protocols.
-
PCR Amplification: Specific primers targeting the QRDRs of the gyrA and parC genes are used to amplify these regions from the extracted genomic DNA. The PCR reaction typically involves an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verification of PCR Product: The amplified DNA fragments are visualized by agarose gel electrophoresis to confirm that the product is of the correct size.
-
DNA Sequencing: The purified PCR products are then sequenced using an automated DNA sequencer.
-
Sequence Analysis: The obtained DNA sequences are compared to the wild-type sequences of the respective genes from a susceptible reference strain. This alignment allows for the identification of any nucleotide changes that result in amino acid substitutions within the QRDRs.
Conclusion
The available data suggests that this compound remains a potent fluoroquinolone with significant activity against a broad spectrum of bacteria. While the emergence of quinolone resistance through mutations in gyrA and parC presents a challenge for all fluoroquinolones, this compound often demonstrates a lower MIC against resistant strains compared to some other agents in its class. In a study involving Streptococcus pneumoniae, this compound showed superior bactericidal activity against a quinolone-susceptible strain and did not lead to the emergence of resistant mutants, unlike levofloxacin in one of the tested regimens.[1] Against a parC mutant strain, this compound also exhibited favorable pharmacodynamics compared to levofloxacin, although both drugs led to the selection of double mutants.[1] This suggests that while this compound is impacted by resistance mutations, it may offer an advantage in certain clinical scenarios. Continuous surveillance and further research into the activity of this compound against contemporary, genetically characterized resistant isolates are essential to fully delineate its role in the current landscape of antimicrobial therapy.
References
Validating the bactericidal versus bacteriostatic activity of Tosufloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal activity of Tosufloxacin against other key fluoroquinolones—Ciprofloxacin, Levofloxacin, and Moxifloxacin. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for evaluating the potential of this compound in research and development.
Executive Summary
This compound, a fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a broad spectrum of bacteria. Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to irreparable DNA damage and subsequent cell death. This guide summarizes available quantitative data (MIC and MBC values) to compare the bactericidal potency of this compound with that of Ciprofloxacin, Levofloxacin, and Moxifloxacin against clinically relevant Gram-positive and Gram-negative bacteria. Detailed experimental protocols for determining bactericidal versus bacteriostatic activity are also provided to ensure reproducibility and standardization of future research.
Data Presentation: Comparative Bactericidal Activity
The bactericidal or bacteriostatic nature of an antibiotic is quantified by the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). A ratio of ≤4 is indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[1] The following tables summarize the reported MIC and MBC values for this compound and comparator fluoroquinolones against key bacterial pathogens.
Table 1: Comparative Activity against Gram-Positive Bacteria
| Organism | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | This compound | 0.06 - 0.25[2][3] | 0.12 - 0.5[3] | ~2 |
| Ciprofloxacin | 0.25 - 0.5[4][5][6] | 0.5 - 1.0[4][5][6] | 2 | |
| Levofloxacin | 0.15 - 1.0[7][8][9][10] | 0.3 - 2.0[7][8][9][10] | ~2 | |
| Moxifloxacin | 0.06 - 0.125[2][11][12] | 0.06 - 0.25[2] | 1 - 2 | |
| Streptococcus pneumoniae | This compound | 0.12[3] | 0.25[3] | ~2 |
| Ciprofloxacin | 0.12 - 1.0[13] | - | - | |
| Levofloxacin | 0.5 - 1.0[7][14][15] | 1.0 - 2.0[7][14] | 2 | |
| Moxifloxacin | 0.08 - 3.6[3][16][17] | 0.22 - 4.4[16] | ~2.75 - 1.22 |
Table 2: Comparative Activity against Gram-Negative Bacteria
| Organism | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | This compound | 0.015 - 0.06[3] | 0.03 - 0.12[3] | 2 |
| Ciprofloxacin | ≤1 - ≥4[15][18][19] | 8[20][21] | - | |
| Levofloxacin | ≤0.008 - 2.0[22][23][24] | ≤0.008 - 4.0[22][25] | ~1 - 2 | |
| Moxifloxacin | 0.06 - 8.0[2][11][26][27] | 0.06 - 0.125[2][26] | 1 - ~1.5 | |
| Pseudomonas aeruginosa | This compound | 0.5 - 2.0[3] | 1.0 - 4.0[3] | 2 |
| Ciprofloxacin | 0.12 - 32[20][28][29][30] | 8[20][29] | - | |
| Levofloxacin | 0.7 - >8.0[8][9] | - | - | |
| Moxifloxacin | 0.25 - 1.0[17] | - | - |
Note: Data is compiled from multiple sources and may reflect different strains and testing conditions. The absence of a value is denoted by "-".
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
This protocol outlines the standardized broth microdilution method for determining the MIC and MBC of an antimicrobial agent.
1. Preparation of Materials:
-
Test antimicrobial agent (e.g., this compound)
-
Bacterial strains of interest (e.g., S. aureus, S. pneumoniae, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile tubes for serial dilutions
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (MHA) plates
2. Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][13]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][13]
3. Antimicrobial Agent Dilution:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in separate tubes to create a range of concentrations.
-
Transfer 100 µL of each dilution into the wells of the 96-well plate.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilution, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[30][31]
6. MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), subculture a 10-100 µL aliquot onto an MHA plate.[32][33]
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤0.1% survival).[32][33][34]
Time-Kill Kinetic Assay
This assay evaluates the rate of bacterial killing over time in the presence of an antimicrobial agent.
1. Preparation:
-
Prepare materials as described for the MIC/MBC assay.
-
Prepare the bacterial inoculum to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.[35][36]
2. Assay Setup:
-
Prepare flasks or tubes containing CAMHB with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate each flask with the standardized bacterial suspension.
3. Sampling and Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[35][37]
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto MHA plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[25]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic tolerance and persistence in clinical isolates of Escherichia coli evaluated by high-resolution time-kill assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Alteration of antibacterial activity of this compound and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Resistance among Clinical Isolates of Streptococcus pneumoniae in the United States during 1999–2000, Including a Comparison of Resistance Rates since 1994–1995 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacodynamics of Fluoroquinolones against Streptococcus pneumoniae in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molbio.princeton.edu [molbio.princeton.edu]
- 22. researchgate.net [researchgate.net]
- 23. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 28. Antibiotic Kill Curve [sigmaaldrich.com]
- 29. Minimum Bactericidal Concentration of Ciprofloxacin to Pseudomonas aeruginosa Determined Rapidly Based on Pyocyanin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Time-Kill Activity of the Streptogramin NXL 103 against Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 37. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
Assessing the clinical efficacy of Tosufloxacin from trial data for research purposes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of Tosufloxacin against other fluoroquinolones and relevant antibiotics. The information is supported by available clinical trial data and detailed experimental methodologies.
Comparative Analysis of Clinical Efficacy
This compound has demonstrated notable efficacy in the treatment of various bacterial infections, particularly community-acquired pneumonia (CAP), sinusitis, and otitis media. This section provides a quantitative comparison of its performance with other commonly used antibiotics based on clinical trial outcomes.
Community-Acquired Pneumonia (CAP)
A clinical study in pediatric patients with CAP revealed a high overall efficacy rate for this compound. The study, conducted between August 2010 and December 2012, enrolled 104 patients under 16 years of age.[1] Efficacy was evaluated based on the Criteria for Clinical Evaluation of Antibiotics in Pediatrics.[1]
| Treatment Group | Indication | Number of Patients (Efficacy Analysis) | Overall Efficacy Rate | Efficacy in Bacterial Pneumonia | Efficacy in Mycoplasma Pneumonia |
| This compound | Pediatric CAP | 95 | 94.7% (90/95)[1] | 97.7% (43/44)[1] | 96.3% (26/27)[1] |
In the same study, this compound also showed high efficacy in patients suspected of having antibiotic-resistant bacterial infections (94.5%) and in those with suspected macrolide-resistant Mycoplasma pneumoniae infection (100%).[1]
For comparison, several studies have evaluated the efficacy of other fluoroquinolones, such as Levofloxacin, in treating CAP. A cumulative analysis of nine phase III and IV trials showed a clinical success rate of 95.0% for levofloxacin in treating pneumococcal CAP.[2] In a randomized clinical trial comparing intravenous levofloxacin 750 mg for 5 days versus 500 mg for 7-14 days for CAP, the overall efficacy rates were 86.2% and 84.7%, respectively.[3] Another study comparing levofloxacin to a combination of ceftriaxone and azithromycin for mild to moderate CAP found that levofloxacin led to a faster resolution of clinical signs and symptoms.
| Comparator Antibiotic(s) | Indication | Number of Patients | Efficacy/Clinical Success Rate |
| Levofloxacin | Pneumococcal CAP | 497 | 95.0%[2] |
| Levofloxacin (750 mg IV for 5 days) | CAP | 109 | 86.2%[3] |
| Levofloxacin (500 mg IV for 7-14 days) | CAP | 111 | 84.7%[3] |
| Levofloxacin | Pneumococcal Pneumonia | 170 | 93.5%[4] |
| Amoxicillin, Amoxicillin/clavulanic acid, Ceftriaxone +/- macrolide | Pneumococcal Pneumonia | 140 | 90.7%[4] |
| Levofloxacin and Amoxicillin/clavulanic acid + Azithromycin | Community-Acquired Pneumonia | Not specified | Both regimens demonstrated 100% cure rates, with differences in symptom resolution times.[5] |
Acute Sinusitis
Clinical trial data for this compound in acute sinusitis is less readily available in direct comparative studies. However, the efficacy of other fluoroquinolones, such as Moxifloxacin, has been well-documented. In a double-blind study, moxifloxacin (400 mg once daily for 10 days) was compared to cefuroxime axetil (250 mg twice daily for 10 days) for acute bacterial sinusitis, showing clinical success rates of 90% and 89%, respectively.[6] Another study comparing moxifloxacin to trovafloxacin for acute bacterial maxillary sinusitis found statistically equivalent clinical success rates of 96.9% and 92.1%, respectively.[7] A post-marketing surveillance study of moxifloxacin for acute sinusitis reported that symptoms improved or were cured in at least 92% of patients.[8]
| Comparator Antibiotic(s) | Indication | Number of Patients (Efficacy Analysis) | Efficacy/Clinical Success Rate |
| Moxifloxacin (400 mg once daily for 10 days) | Acute Bacterial Sinusitis | 223 | 90%[6] |
| Cefuroxime axetil (250 mg twice daily for 10 days) | Acute Bacterial Sinusitis | 234 | 89%[6] |
| Moxifloxacin (400 mg once daily for 7 days) | Acute Bacterial Maxillary Sinusitis | 452 (total) | 96.9%[7] |
| Trovafloxacin (200 mg once daily for 10 days) | Acute Bacterial Maxillary Sinusitis | 452 (total) | 92.1%[7] |
| Moxifloxacin | Acute Sinusitis | 2405 | >92% (symptoms improved or cured)[8] |
Acute Otitis Media (AOM)
This compound has been shown to be highly effective in treating acute otitis media, especially in children. A study comparing AOM in children under 2 years of age with those 2 years and older found this compound to be highly effective in both groups.[9] This is particularly relevant as children under 2 are more likely to have refractory AOM caused by resistant pathogens.[9]
For comparison, studies on Ciprofloxacin for otitis media have shown varied results. A multicenter study on oral ciprofloxacin for chronic suppurative otitis media in adults reported a bacteriologic eradication rate of 64.5%.[10] Another study showed topical ciprofloxacin to be effective in treating chronic otitis media.[10] A randomized clinical trial in pediatric patients with acute otitis media with tympanostomy tubes (AOMT) found that a combination of ciprofloxacin and fluocinolone had a clinical cure rate of 80.6%, compared to 67.4% for ciprofloxacin alone.[11][12]
| Comparator Antibiotic(s) | Indication | Number of Patients | Efficacy/Cure Rate |
| Ciprofloxacin (oral) | Chronic Suppurative Otitis Media (Adults) | Not specified | 64.5% (bacteriologic eradication)[10] |
| Ciprofloxacin + Fluocinolone (topical) | AOMT (Pediatric) | 223 | 80.6% (clinical cure)[11][12] |
| Ciprofloxacin (topical) | AOMT (Pediatric) | 221 | 67.4% (clinical cure)[11][12] |
Experimental Protocols
This section outlines the methodology of a key clinical trial investigating the efficacy and safety of this compound fine granules for pediatric community-acquired pneumonia.[1]
Study Design: A prospective, open-label, multicenter study.
Patient Population:
-
Inclusion Criteria: Patients younger than 16 years of age with mild to severe CAP, as defined by the severity assessment criteria in the Guidelines for the Management of Respiratory Infectious Diseases in Children in Japan 2007.[13]
-
Exclusion Criteria: Patients not expected to recover with oral antimicrobial agents, those with urinary tract infections, inability to take oral medications, history of allergy to quinolone antibacterial agents, improving conditions after receiving prior antimicrobial agents, suspected viral pneumonia, or other conditions deemed unsuitable by the physician.[13]
Dosage and Administration: this compound tosilate hydrate was administered orally at a dose of 6 mg/kg twice daily for 5 to 10 days. The maximum dosage was capped at 180 mg per dose and 360 mg per day.[13]
Efficacy and Safety Assessment:
-
Primary Outcome: Clinical efficacy at the end of treatment.
-
Secondary Outcomes: Bacteriological efficacy at the end of treatment and incidence of adverse drug reactions.
-
Evaluation Criteria: The clinical efficacy, safety, and compliance were evaluated based on the "Criteria for Clinical Evaluation of Antibiotics in Pediatrics."[1]
Mechanism of Action: Signaling Pathway
Fluoroquinolones, including this compound, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14][15] These enzymes are crucial for DNA replication, repair, and recombination.
The mechanism involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA. This complex stabilizes the single-strand DNA breaks created by the enzymes, leading to an inhibition of DNA synthesis and ultimately, bacterial cell death.[16][17] In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the primary target.[15]
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A randomized controlled clinical trial of levofloxacin 750 mg versus 500 mg intravenous infusion in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Levofloxacin in the treatment of community-acquired pneumococcal pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute, bacterial maxillary sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of moxifloxacin in patients with sinusitis treated in general practice : results of a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Characteristics of Acute Otitis Media in Children under the Age of 2 Years and the Efficacy of this compound [jstage.jst.go.jp]
- 10. droracle.ai [droracle.ai]
- 11. Efficacy and Safety of Ciprofloxacin Plus Fluocinolone in Otitis Media With Tympanostomy Tubes in Pediatric Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. UMIN Clinical Trials Registry [center6.umin.ac.jp]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Tosufloxacin
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is paramount, extending beyond the laboratory to their ultimate disposal. Tosufloxacin, a fluoroquinolone antibiotic, requires meticulous handling and disposal to mitigate potential environmental contamination and the development of antimicrobial resistance.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both public health and our ecosystems.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including antibiotics like this compound, is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][6][7] These regulations are in place to prevent the contamination of soil and water resources, which can harm wildlife and contribute to the rise of antibiotic-resistant "superbugs."[1][2] In a laboratory or healthcare setting, it is crucial to adhere to institutional guidelines, which are designed to be compliant with federal and state laws.[2][6]
Disposal Procedures for this compound in a Laboratory Setting
Given the potential environmental hazards associated with this compound, direct disposal into drains or standard trash is strictly prohibited.[8][9] The recommended and safest approach involves professional waste management services.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Isolate all this compound waste, including pure compounds, contaminated labware (e.g., gloves, weighing paper), and solutions.
-
Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Waste: this compound."
-
-
Contact a Licensed Waste Disposal Service:
-
Professional Incineration:
-
The licensed disposal service will transport the waste to a permitted facility for destruction.
-
The preferred method for destroying this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][9] This process ensures the complete breakdown of the active pharmaceutical ingredient.
-
-
Documentation:
-
Maintain detailed records of all disposed of chemical waste, including the name of the substance, quantity, date of disposal, and the waste management company used. This documentation is crucial for regulatory compliance.
-
Quantitative Data on Pharmaceutical Disposal Methods
| Disposal Method | Description | Regulatory Body/Guideline | Key Considerations |
| Licensed Professional Disposal | Collection and disposal by a certified hazardous waste management company.[8][9] | EPA, DEA, State Regulations[1][6][7] | The most recommended and compliant method for laboratory-generated pharmaceutical waste. |
| Chemical Incineration | High-temperature destruction of the chemical compound.[8][9] | RCRA (Resource Conservation and Recovery Act)[1][6][7] | Ensures complete destruction of the active pharmaceutical ingredient. Requires specialized facilities. |
| Avoid Drain Disposal | Prohibits the flushing of pharmaceutical waste down sinks or toilets.[8][9] | EPA Subpart P[6][10] | Prevents contamination of water systems and the development of antibiotic resistance.[2][3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research or drug development environment.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and chemical handling excellence.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. toku-e.com [toku-e.com]
- 9. toku-e.com [toku-e.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
